4-Methyl-1,2,3-thiadiazole-5-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-methylthiadiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c1-3-4(2-7)8-6-5-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDOIOYUIISYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377919 | |
| Record name | 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127108-66-1 | |
| Record name | 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,2,3-thiadiazole-5-carbaldehyde | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂OS | ChemScene[1] |
| Molecular Weight | 128.15 g/mol | ChemScene[1] |
| CAS Number | 127108-66-1 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 42.85 Ų | ChemScene[1] |
| logP (computed) | 0.65902 | ChemScene[1] |
| Hydrogen Bond Acceptors | 4 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
Synthesis and Characterization
The synthesis of this compound can be approached through established methods for the formation of the 1,2,3-thiadiazole ring, followed by functionalization at the 5-position. A plausible synthetic route is outlined below, based on general principles of heterocyclic chemistry.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 4-Methyl-1,2,3-thiadiazole
A common method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction, which involves the thermal decomposition of the tosylhydrazone of an α,β-unsaturated ketone in the presence of a sulfur source. For 4-methyl-1,2,3-thiadiazole, the synthesis could proceed from the tosylhydrazone of ethyl acetoacetate.
Step 2: Formylation of 4-Methyl-1,2,3-thiadiazole
The introduction of a carbaldehyde group at the 5-position can be achieved through various formylation reactions. One possible approach is the Vilsmeier-Haack reaction, using a formylating agent such as a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Characterization:
The successful synthesis of this compound would be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be expected to show a singlet for the methyl protons, a singlet for the aldehydic proton, and a singlet for the C-H proton of the thiadiazole ring.
-
¹³C NMR would show characteristic peaks for the methyl carbon, the aldehydic carbonyl carbon, and the carbons of the thiadiazole ring.
-
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehydic C=O stretching vibration would be expected around 1680-1700 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (128.15 m/z).
Biological Activities and Potential Signaling Pathways
Thiadiazole derivatives are known to exhibit a broad spectrum of biological activities, including antifungal and antiviral properties. This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.
Antifungal Activity
The antifungal mechanism of action for some thiadiazole derivatives has been elucidated and is believed to involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Caption: Proposed antifungal mechanism of thiadiazole derivatives.
Antiviral Activity
Derivatives of 1,2,3-thiadiazole have also demonstrated promising antiviral activity, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).[4] The mechanism is thought to involve the inhibition of viral replication and the enhancement of the host plant's defense mechanisms.
Caption: Proposed antiviral action against Tobacco Mosaic Virus.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents, particularly in the areas of antifungal and antiviral research. While further experimental characterization of the core molecule is warranted, the known biological activities of its derivatives highlight its potential. The synthetic pathways are accessible, and the core structure is amenable to a wide range of chemical modifications, making it an attractive starting point for medicinal chemistry campaigns. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related heterocyclic compounds.
References
4-Methyl-1,2,3-thiadiazole-5-carbaldehyde molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides core molecular information for 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde, a heterocyclic organic compound. The data presented is essential for researchers engaged in chemical synthesis, analysis, and drug discovery.
Core Molecular Data
The fundamental molecular properties of this compound have been determined and are summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and computational modeling.
| Property | Value |
| Chemical Formula | C₄H₄N₂OS[1][2] |
| Molecular Weight | 128.15 g/mol [1] |
| CAS Number | 127108-66-1[1] |
Logical Relationship of Molecular Properties
The determination of the molecular weight of a compound is directly derived from its chemical formula. This relationship is foundational in chemical sciences.
Caption: Logical workflow for determining the molecular weight from the chemical structure.
References
A Technical Guide to the Solubility of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1,2,3-thiadiazole-5-carbaldehyde is a heterocyclic aldehyde that serves as a key intermediate in the synthesis of various biologically active compounds. Its derivatives have garnered significant interest in medicinal chemistry due to their potential antimicrobial, antifungal, and antiviral activities.[1][2] A thorough understanding of its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for solubility determination, and a workflow for assessing the solubility of this compound.
While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide consolidates qualitative information and presents standardized methodologies for its determination.
Qualitative Solubility Data
Based on the general principles of solubility ("like dissolves like") and information on related compounds, a qualitative assessment of the solubility of this compound can be inferred. The presence of a polar carbaldehyde group and a thiadiazole ring suggests potential solubility in polar organic solvents. For instance, derivatives such as 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have been noted to be soluble in dimethyl sulfoxide (DMSO).[3]
The following table summarizes the expected qualitative solubility in common organic solvents. It is important to note that this is a predictive assessment and should be confirmed by experimental analysis.
| Solvent | Chemical Class | Predicted Qualitative Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity allows for effective solvation of the polar functional groups of the analyte. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, its high polarity is expected to facilitate dissolution. |
| Acetone | Polar Aprotic | Moderately Soluble | Intermediate polarity may allow for partial dissolution. |
| Ethanol | Polar Protic | Moderately Soluble | The hydroxyl group can engage in hydrogen bonding, but the overall polarity is lower than DMSO or DMF. |
| Methanol | Polar Protic | Moderately Soluble | Similar to ethanol, with slightly higher polarity. |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble to Insoluble | The low polarity is unlikely to effectively solvate the polar analyte. |
| Hexane | Nonpolar | Insoluble | As a nonpolar hydrocarbon, it is not expected to dissolve a polar compound. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of this compound in various organic solvents. This method is adapted from standard laboratory procedures for solubility assessment.[4][5][6][7]
Objective: To determine the qualitative and semi-quantitative solubility of this compound in a selection of organic solvents.
Materials:
-
This compound (purity ≥97%)
-
Selected organic solvents (e.g., DMSO, DMF, acetone, ethanol, methanol, dichloromethane, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Pipettes and tips
-
Spatula
Procedure:
-
Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Weighing the Solute: Accurately weigh a specific amount of this compound (e.g., 10 mg) and add it to each labeled test tube.
-
Solvent Addition: Add a small, measured volume of the corresponding solvent (e.g., 0.1 mL) to each test tube.
-
Mixing: Vigorously shake or vortex the test tubes for a set period (e.g., 60 seconds) to facilitate dissolution.[5]
-
Observation: Observe the mixture to determine if the solid has completely dissolved.
-
Incremental Solvent Addition: If the solid has not completely dissolved, add another measured volume of the solvent and repeat the mixing and observation steps. Continue this process until the solid dissolves or a maximum volume of solvent has been added.
-
Classification: Classify the solubility based on the amount of solvent required to dissolve the solute. For example:
-
Very Soluble: Dissolves in < 1 part of solvent.
-
Freely Soluble: Dissolves in 1 to 10 parts of solvent.
-
Soluble: Dissolves in 10 to 30 parts of solvent.
-
Sparingly Soluble: Dissolves in 30 to 100 parts of solvent.
-
Slightly Soluble: Dissolves in 100 to 1,000 parts of solvent.
-
Very Slightly Soluble: Dissolves in 1,000 to 10,000 parts of solvent.
-
Insoluble: Requires > 10,000 parts of solvent.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle organic solvents with care as they can be flammable and toxic.
Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
This guide provides a foundational understanding of the solubility characteristics of this compound and a practical framework for its experimental determination. Accurate solubility data is paramount for the successful advancement of this compound in drug development and other chemical applications.
References
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.ws [chem.ws]
- 6. scribd.com [scribd.com]
- 7. www1.udel.edu [www1.udel.edu]
The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of 1,2,3-Thiadiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-thiadiazole ring system, a cornerstone in medicinal and agricultural chemistry, has a rich history of discovery and synthetic evolution. This technical guide provides a comprehensive overview of the seminal moments in the synthesis of this important heterocycle, from its first documented creation in the late 19th century to the development of versatile and robust synthetic methodologies. This document details the foundational synthetic routes, presents comparative quantitative data, and provides explicit experimental protocols for key reactions. Visualizations of synthetic pathways and logical workflows are included to offer a clear and thorough understanding of the chemistry of 1,2,3-thiadiazoles, serving as a valuable resource for professionals in chemical research and drug development.
A Historical Overview of 1,2,3-Thiadiazole Synthesis
The journey of the 1,2,3-thiadiazole began in an era of fervent exploration in heterocyclic chemistry. The late 19th and early 20th centuries saw the establishment of the fundamental synthetic routes to this five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms.
1.1. The Genesis: The Pechmann & Nold Synthesis (1896)
The first synthesis of a 1,2,3-thiadiazole derivative is credited to the German chemist Hans von Pechmann and his student, Nold, in 1896.[1] Their pioneering work involved the reaction of diazomethane with phenyl isothiocyanate, a [3+2] cycloaddition reaction, which laid the very foundation for the construction of the 1,2,3-thiadiazole ring.[1][2] Von Pechmann, also known for his discovery of diazomethane in 1894, thus opened the door to a new class of heterocyclic compounds.[1] However, the scope of this reaction was found to be somewhat limited, as demonstrated by the lack of reactivity between methyl isothiocyanate and diazomethane at room temperature.[3]
1.2. An Alternative Route: The Wolff Synthesis (Early 20th Century)
In the early 1900s, German chemist Ludwig Wolff developed an alternative method for the synthesis of 1,2,3-thiadiazoles starting from α-diazo ketones.[1] This approach involves the treatment of an α-diazo ketone with a thionating agent, such as hydrogen sulfide or Lawesson's reagent, to construct the heterocyclic core.[2]
1.3. A Paradigm Shift in Synthesis: The Hurd-Mori Synthesis (1955)
A significant breakthrough in the field arrived in 1955 with the work of Charles D. Hurd and Raymond I. Mori.[1] They developed a highly versatile and widely applicable method involving the cyclization of hydrazones bearing an α-methylene group with thionyl chloride (SOCl₂).[1][4] This reaction, now famously known as the Hurd-Mori synthesis, proved to be one of the most efficient and common methods for preparing a diverse range of 1,2,3-thiadiazole derivatives and remains a cornerstone of 1,2,3-thiadiazole chemistry to this day.[1][4]
Core Synthetic Methodologies: A Comparative Analysis
The classical methods for 1,2,3-thiadiazole synthesis each offer distinct advantages and are suited for different starting materials and desired substitution patterns. Modern adaptations have further expanded their utility and efficiency.
dot
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the electrophilic and nucleophilic characteristics of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The document outlines the key reactive sites of the molecule, supported by established principles of chemical reactivity. Detailed experimental protocols for its synthesis and characteristic reactions are provided, alongside a discussion of its potential biological significance. This guide is intended to serve as a comprehensive resource for researchers engaged in the study and application of thiadiazole derivatives.
Introduction
Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are recognized as important pharmacophores in numerous biologically active compounds. Among the various isomers, the 1,2,3-thiadiazole scaffold is a key structural motif in a range of compounds exhibiting antimicrobial, antifungal, antiviral, and anticancer properties. The introduction of a carbaldehyde group at the 5-position of the 4-methyl-1,2,3-thiadiazole ring introduces a versatile functional handle for further molecular elaboration, making it a valuable building block in drug discovery and development. Understanding the electrophilic and nucleophilic nature of this molecule is paramount for its effective utilization in the synthesis of novel therapeutic agents.
Predicted Electrophilic and Nucleophilic Sites
The reactivity of this compound is governed by the interplay of the electron-withdrawing nature of the aldehyde group and the electronic properties of the thiadiazole ring.
Nucleophilic Sites:
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Nitrogen Atoms (N2 and N3): The lone pairs of electrons on the nitrogen atoms of the thiadiazole ring are potential sites for protonation or alkylation by strong electrophiles.
-
Oxygen Atom of the Carbonyl Group: The lone pairs on the carbonyl oxygen can act as a nucleophile, particularly in the presence of strong acids.
Electrophilic Sites:
-
Carbonyl Carbon: The carbon atom of the aldehyde group is highly electrophilic due to the polarization of the C=O bond, making it susceptible to attack by a wide range of nucleophiles. This is the most prominent electrophilic center in the molecule.
-
C5 Carbon of the Thiadiazole Ring: The C5 carbon, being attached to the electron-withdrawing aldehyde group, exhibits some electrophilic character and could be susceptible to nucleophilic attack under certain conditions, potentially leading to ring-opening reactions.
The following diagram illustrates the predicted distribution of electrophilic and nucleophilic sites on the this compound molecule.
quantum chemical calculations for 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde
An In-depth Technical Guide on Quantum Chemical Calculations for 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential anticancer, antimicrobial, and antiviral properties.[1] Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools to elucidate the structural, electronic, and spectroscopic properties of these molecules.[2][3] These computational insights are invaluable for understanding molecular stability, reactivity, and potential interactions with biological targets, thereby guiding the rational design of novel therapeutic agents.[2] This technical guide provides a comprehensive overview of the theoretical methodologies, key computed parameters, and experimental protocols relevant to the study of this compound.
Quantum Chemical Calculation Workflow
A typical workflow for performing quantum chemical calculations on thiadiazole derivatives is illustrated below. This process involves geometry optimization, frequency calculations to confirm the nature of the stationary point, and subsequent analysis of various molecular properties.
Caption: A typical workflow for quantum chemical calculations.
Computational Methodologies
Density Functional Theory (DFT) is a widely used method for studying thiadiazole derivatives due to its balance of accuracy and computational cost.[3][4]
Typical Computational Details:
-
Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[3]
-
Basis Set: 6-311G(d,p) or higher is commonly employed to provide a good description of the electronic structure.[3]
-
Software: Gaussian, GAMESS, or similar quantum chemistry packages are frequently used.[3][5]
Data Presentation: Calculated Molecular Properties
Quantum chemical calculations generate a wealth of quantitative data. The following tables summarize key parameters for thiadiazole derivatives, illustrating the typical outputs of these computational studies.
Table 1: Representative Optimized Geometric Parameters for a Thiadiazole Derivative (Data for a representative thiadiazole derivative calculated at the B3LYP/6-311G(d,p) level of theory. This is presented to exemplify the type of structural data obtained from DFT calculations.)[3]
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-N2 | 1.30 | ||
| N2-C3 | 1.35 | ||
| C3-S4 | 1.75 | ||
| S4-C5 | 1.73 | ||
| C5-N1 | 1.33 | ||
| C5-C6 (substituent) | 1.48 | ||
| N1-N2-C3 | 110.5 | ||
| N2-C3-S4 | 115.0 | ||
| C3-S4-C5 | 88.0 | ||
| S4-C5-N1 | 114.5 | ||
| C5-N1-N2 | 112.0 | ||
| C(ring)-C(substituent)-O | 122.0 | ||
| N2-C3-S4-C5 | 0.0 |
Table 2: Calculated Electronic Properties of Representative Thiadiazole Derivatives (Illustrative data based on studies of various thiadiazole derivatives.)[4]
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| 1,3,4-thiadiazole-2,5-diamine | -6.5 | -1.2 | 5.3 | 4.1 |
| 5-methyl-1,3,4-thiadiazol-2-amine | -6.3 | -1.1 | 5.2 | 3.8 |
| 2,5-dimethyl-1,3,4-thiadiazole | -6.1 | -1.0 | 5.1 | 3.5 |
Table 3: Representative Calculated Vibrational Frequencies (Illustrative data for characteristic vibrational modes in thiadiazole derivatives.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-H stretching (aromatic) | 3100-3000 |
| C-H stretching (aliphatic) | 2980-2900 |
| C=O stretching (aldehyde) | 1710-1680 |
| C=N stretching (thiadiazole ring) | 1600-1550 |
| C-N stretching | 1350-1250 |
| C-S stretching | 700-600 |
Experimental Protocols
The synthesis of this compound derivatives often involves multi-step reactions. Below is a generalized protocol for the synthesis of related hydrazide-hydrazone derivatives.[6]
Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives [6]
-
Starting Material: 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide (1) (0.01 mol) is placed in a round-bottomed flask.
-
Solvent: 15 mL of ethanol (96%) is added to dissolve the hydrazide.
-
Condensation: The appropriate substituted aldehyde (0.01 mol) is added to the solution.
-
Reaction: The mixture is heated under reflux for 3 hours.
-
Isolation: The solution is cooled and then placed in a refrigerator for 24 hours to allow for precipitation of the product.
-
Purification: The precipitate is filtered, washed with cold ethanol, and can be further purified by recrystallization.
Characterization Techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure. For example, the singlet signal for the NH group in hydrazide-hydrazone derivatives typically appears in the range of 12.10–12.87 ppm, and the singlet for the =CH group is observed at δ 8.06–8.63 ppm.[6]
-
FT-IR Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry: To determine the molecular weight of the synthesized compound.
-
Elemental Analysis: To confirm the elemental composition.
Application in Drug Development
Quantum chemical calculations provide valuable insights that can accelerate the drug discovery process.
References
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Thermal Decomposition of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide
The 1,2,3-thiadiazole ring system, a five-membered heterocycle, is a scaffold of significant interest in medicinal chemistry and materials science due to the diverse biological activities of its derivatives.[1] However, the inherent thermal lability of this ring system is a critical consideration in the design and application of these compounds, particularly in the context of drug development where stability influences shelf-life, formulation, and in vivo performance. This technical guide provides a comprehensive overview of the thermal decomposition of 1,2,3-thiadiazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the core chemical processes and relevant workflows.
Core Concepts of Thermal Decomposition
The thermal decomposition of 1,2,3-thiadiazoles is primarily characterized by the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process.[1] This initial fragmentation leads to the formation of highly reactive intermediates, which subsequently undergo various transformations to yield the final decomposition products. The generally accepted mechanism involves the formation of a transient thiirene intermediate, which rapidly rearranges to a more stable thioketene.[1] These reactive species can then participate in a variety of subsequent reactions.
Quantitative Data on Thermal Decomposition
The thermal stability of 1,2,3-thiadiazole derivatives is influenced by the nature of the substituents on the heterocyclic ring. Electron-withdrawing groups have been observed to affect the decomposition temperature. The following tables summarize key quantitative data from thermogravimetric analysis (TGA) and flash vacuum pyrolysis (FVP) studies.
Table 1: Thermal Decomposition Temperatures of 1,2,3-Thiadiazole Derivatives Determined by TGA/DSC
| Compound | Onset Decomposition Temperature (T_onset, °C) | Peak Decomposition Temperature (T_peak, °C) | Reference |
| 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid derivative with 1,3,4-thiadiazole | 250 | - | [1] |
| 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid derivative with 1,3,4-thiadiazole | 240 | - | [1] |
| 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivative with 1,3,4-thiadiazole | 275 | - | [1] |
| 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivative with 1,3,4-thiadiazole | 270 | - | [1] |
| 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivative with 1,3,4-thiadiazole | 205 | - | [1] |
| 4-(2-Naphthyl)-1,2,3-thiadiazole (Predicted) | 200 - 280 | 250 - 350 | [1] |
Note: The data for the triazole derivatives includes a 1,3,4-thiadiazole ring, which may influence the overall thermal stability.
Table 2: Products and Yields from Flash Vacuum Pyrolysis (FVP) of 1,2,3-Thiadiazole Derivatives
| Precursor | Pyrolysis Temperature (°C) | Products | Yield (%) | Reference |
| 5-(4-methylphenoxy)-4-phenyl-1,2,3-thiadiazole | 170-250 | 2-(4-methylphenoxy)benzothiophene, p-cresol | Major products | |
| Unspecified 1,2,3-thiadiazoles | 550 | Thioketenes | - |
Experimental Protocols
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for the thermal analysis of 1,2,3-thiadiazole derivatives to determine their thermal stability.
Objective: To determine the onset and peak decomposition temperatures of 1,2,3-thiadiazole derivatives.
Instrumentation: A simultaneous TGA/DSC instrument.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the purified 1,2,3-thiadiazole derivative into an appropriate TGA crucible (e.g., alumina).
-
Instrument Setup:
-
Place the sample crucible and a reference crucible (usually empty) into the instrument.
-
Set the heating rate, typically 10 °C/min.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
-
Data Acquisition:
-
Heat the sample from ambient temperature to a final temperature sufficiently high to ensure complete decomposition (e.g., 400-600 °C).
-
Continuously record the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.
-
-
Data Analysis:
-
TGA Curve: Determine the onset decomposition temperature (T_onset) from the intersection of the baseline tangent with the tangent of the decomposition step. The temperature at the peak of the derivative thermogravimetric (DTG) curve corresponds to the maximum rate of weight loss (T_peak).
-
DSC Curve: Identify endothermic or exothermic peaks associated with melting or decomposition.
-
Flash Vacuum Pyrolysis (FVP)
This protocol describes a general method for the preparative or analytical scale thermal decomposition of 1,2,3-thiadiazole derivatives under high vacuum.
Objective: To generate and potentially isolate or trap the products of thermal decomposition of 1,2,3-thiadiazole derivatives.
Instrumentation: A flash vacuum pyrolysis apparatus consisting of a sample inlet, a heated quartz pyrolysis tube, and a cold trap (e.g., cooled with liquid nitrogen).
Methodology:
-
Apparatus Setup:
-
Assemble the FVP apparatus, ensuring all connections are vacuum-tight.
-
The pyrolysis tube is typically packed with an inert material like quartz wool or rings to increase the surface area and ensure efficient heat transfer.
-
Heat the pyrolysis tube to the desired temperature (e.g., 300-900 °C) using a tube furnace.
-
Evacuate the system to a high vacuum (typically 10⁻² to 10⁻⁶ Torr).
-
-
Sample Introduction:
-
Introduce the 1,2,3-thiadiazole derivative into the pyrolysis tube. For solid samples, this is often done by sublimation from a heated flask connected to the inlet. For less volatile compounds, a solution can be sprayed into the hot zone.
-
-
Product Collection:
-
The volatile decomposition products are carried through the hot zone and immediately condensed in the cold trap cooled with liquid nitrogen.
-
-
Product Analysis:
-
After the pyrolysis is complete, the system is brought back to atmospheric pressure.
-
The collected products in the cold trap are allowed to warm to room temperature and are then extracted with a suitable solvent for analysis by techniques such as NMR, GC-MS, and IR spectroscopy.
-
Visualizations
Decomposition Pathway
The thermal decomposition of 1,2,3-thiadiazoles proceeds through a well-established pathway involving the formation of reactive intermediates.
Caption: General thermal decomposition pathway of 1,2,3-thiadiazole derivatives.
Experimental Workflow for Thermal Analysis
A systematic workflow is essential for characterizing the thermal properties of novel 1,2,3-thiadiazole derivatives.
References
Methodological & Application
Synthesis Protocol for 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis is a multi-step process commencing from commercially available starting materials. The key steps involve the formation of the 1,2,3-thiadiazole ring system, followed by functional group manipulations to yield the target aldehyde. This document outlines the detailed experimental procedures, reagent specifications, and expected outcomes for each synthetic step. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.
Introduction
The 1,2,3-thiadiazole moiety is a significant heterocycle in the field of medicinal chemistry, exhibiting a wide range of biological activities. The title compound, this compound, serves as a crucial intermediate for the synthesis of various pharmacologically active molecules. This protocol details a reliable synthetic route, enabling researchers to produce this key intermediate with consistent results. The overall synthetic strategy involves the initial synthesis of an ester-substituted thiadiazole, followed by its reduction to the corresponding alcohol, and subsequent oxidation to the final aldehyde.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
This step involves the Hurd-Mori reaction, a classic method for synthesizing 1,2,3-thiadiazoles from α-active methylene ketones.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thiosemicarbazide
-
Ethanol
-
Concentrated Sulfuric Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiosemicarbazide (1.0 eq) in ethanol.
-
Slowly add concentrated sulfuric acid (catalytic amount) to the solution.
-
To this mixture, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product can be purified by recrystallization from ethanol to afford ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.
Step 2: Reduction of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate to (4-methyl-1,2,3-thiadiazol-5-yl)methanol
The ester is reduced to the primary alcohol using a suitable reducing agent.
Materials:
-
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
-
Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄) / Aluminum chloride (AlCl₃)
-
Anhydrous Tetrahydrofuran (THF) or Diglyme
-
Ethyl acetate
-
Saturated aqueous solution of Sodium Sulfate
Procedure using LiAlH₄:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminium hydride (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.
-
Quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield (4-methyl-1,2,3-thiadiazol-5-yl)methanol, which can be used in the next step without further purification or purified by column chromatography.
Step 3: Oxidation of (4-methyl-1,2,3-thiadiazol-5-yl)methanol to this compound
The final step involves the oxidation of the primary alcohol to the aldehyde.
Materials:
-
(4-methyl-1,2,3-thiadiazol-5-yl)methanol
-
Pyridinium chlorochromate (PCC) or Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Silica gel
Procedure using PCC:
-
In a round-bottom flask, suspend pyridinium chlorochromate (1.5 eq) in anhydrous dichloromethane.
-
To this suspension, add a solution of (4-methyl-1,2,3-thiadiazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to give this compound as the final product.
Data Summary
| Step | Product | Starting Material(s) | Reagents | Solvent | Typical Yield (%) |
| 1 | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | Ethyl 2-chloroacetoacetate, Thiosemicarbazide | H₂SO₄ (cat.) | Ethanol | 60-75 |
| 2 | (4-methyl-1,2,3-thiadiazol-5-yl)methanol | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | LiAlH₄ | THF | 80-90 |
| 3 | This compound | (4-methyl-1,2,3-thiadiazol-5-yl)methanol | PCC | DCM | 70-85 |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described procedures are robust and have been compiled from established chemical literature, offering a reliable pathway for obtaining this important synthetic intermediate. Researchers in drug discovery and organic synthesis can utilize this protocol to access this versatile building block for their research endeavors. Adherence to standard laboratory safety practices is essential when performing these experiments.
Application Notes and Protocols for the Hurd-Mori Reaction in 1,2,3-Thiadiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-thiadiazole scaffold is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The Hurd-Mori reaction is a classical and versatile method for the synthesis of this important heterocyclic motif.[1][2] This reaction involves the cyclization of hydrazone derivatives, typically N-acyl, N-tosyl, or semicarbazones, with thionyl chloride (SOCl₂) to yield the corresponding 1,2,3-thiadiazoles.[1][2] These application notes provide detailed protocols for the synthesis of 1,2,3-thiadiazoles via the Hurd-Mori reaction, including the preparation of precursors, quantitative data on substrate scope and yields, and an overview of their applications in drug development.
Reaction Mechanism and Workflow
The Hurd-Mori reaction proceeds through the reaction of a hydrazone derivative containing an α-methylene group with thionyl chloride. The generally accepted mechanism involves the formation of a chlorosulfinyl intermediate, followed by cyclization and subsequent elimination of sulfur dioxide and hydrogen chloride to afford the aromatic 1,2,3-thiadiazole ring.
References
Application Notes and Protocols for the Derivatization of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,3-thiadiazole ring is a significant scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antiviral, antibacterial, and anticancer properties.[1][2][3] The functionalization of this core structure allows for the exploration of chemical space and the development of novel compounds with enhanced potency and selectivity. 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde is a key intermediate that can be readily derivatized to generate a library of compounds for biological screening. This document provides detailed protocols for the synthesis of hydrazone derivatives from this aldehyde and outlines general procedures for their subsequent biological evaluation.
Derivatization Strategies
The primary route for the derivatization of this compound involves the condensation of its aldehyde group with various nucleophiles. A particularly fruitful approach has been the synthesis of hydrazone derivatives through reaction with substituted benzoyl hydrazides.[1] This method allows for the introduction of a diverse range of substituents, enabling the fine-tuning of the molecule's physicochemical and biological properties.
General Reaction Scheme
Caption: General reaction for the synthesis of hydrazone derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound Benzoyl Hydrazone Derivatives
This protocol is adapted from the synthesis of novel 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives.[1]
Materials:
-
This compound
-
Substituted benzoyl hydrazines
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add the appropriately substituted benzoyl hydrazine (1 equivalent).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux for 3-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration using a Büchner funnel.
-
Wash the solid with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure hydrazone derivative.
-
Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and elemental analysis).[1]
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and purification of derivatives.
Biological Screening Protocols
The synthesized derivatives can be screened for a variety of biological activities. Below are general protocols for antifungal, antibacterial, and anticancer screening.
Protocol 2: In Vitro Antifungal Activity Assay
This protocol is based on the evaluation of compounds against various plant fungal pathogens.[1]
Materials:
-
Synthesized compounds
-
Fungal strains (e.g., Valsa mali, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Tiadinil)[1]
-
Sterile petri dishes
-
Micropipettes
Procedure:
-
Prepare stock solutions of the synthesized compounds and the positive control in DMSO.
-
Prepare PDA medium and sterilize it by autoclaving.
-
Cool the PDA medium to about 50-60 °C and add the test compounds at the desired final concentration (e.g., 50 µg/mL).
-
Pour the medium into sterile petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a mycelial plug of the test fungus.
-
Incubate the plates at an appropriate temperature (e.g., 25 °C) for a specified period.
-
Measure the diameter of the fungal colony.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate.
-
For promising compounds, determine the EC50 (half maximal effective concentration) value by testing a range of concentrations.
Protocol 3: In Vitro Antimicrobial (Antibacterial) Activity Assay
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[4][5]
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
DMSO
-
Positive control (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Prepare serial dilutions of the synthesized compounds and the positive control in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
General Biological Screening Workflow
Caption: General workflow for biological screening of synthesized compounds.
Data Presentation
Quantitative data from biological screenings should be summarized in a clear and concise table to facilitate comparison between derivatives.
Table 1: Biological Activity of this compound Derivatives
| Compound ID | R-Group (Substituent) | Antifungal Activity (EC50, µg/mL) vs. V. mali[1] | Antibacterial Activity (MIC, µg/mL) vs. S. aureus[4][5] | Anticancer Activity (IC50, µM) vs. MCF-7[6] |
| 8g | 4-Cl | 1.64 | - | - |
| 8n | 2,4-diCl | 1.87 | - | - |
| 15 | 5-nitro-2-furyl | - | 1.95–15.62 | - |
| 5b | 2-F-phenyl | - | - | 23.18 (hCA II inhibition) |
| 5d | 2-MeO-phenyl | - | - | 10.43 (vs. MDA-MB-231) |
| Tiadinil | (Control) | >50 | - | - |
| Ciprofloxacin | (Control) | - | Standard | - |
| 5-Fluorouracil | (Control) | - | - | Standard |
Note: Data presented is a compilation from different studies for illustrative purposes and may not be directly comparable due to variations in experimental conditions.[1][4][5][6]
Conclusion
The derivatization of this compound, particularly through the formation of hydrazones, is a promising strategy for the discovery of novel biologically active compounds. The provided protocols offer a framework for the synthesis, purification, and biological evaluation of these derivatives. The systematic screening of a library of such compounds can lead to the identification of lead candidates for further development in the fields of agriculture and medicine.
References
- 1. Synthesis and biological evaluation of 4-methyl-1, 2, 3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives [ccspublishing.org.cn]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation and in silico studies of novel thiadiazole-hydrazone derivatives for carbonic anhydrase inhibitory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde is a heterocyclic aldehyde that has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, combining the reactivity of an aldehyde with the bioisosteric properties of the 1,2,3-thiadiazole ring, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. The 1,2,3-thiadiazole moiety is a known pharmacophore found in compounds with a wide spectrum of activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This report provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Application Notes
The aldehyde functionality of this compound serves as a synthetic handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. Key applications include its use in condensation reactions to form Schiff bases and chalcones, as an electrophile in Knoevenagel and Wittig reactions to generate carbon-carbon double bonds, and as a substrate in reductive amination to introduce amino functionalities.
Synthesis of Schiff Bases
The reaction of this compound with primary amines or hydrazides readily forms Schiff bases (imines) or hydrazones, respectively. These derivatives are not only stable compounds but also serve as important intermediates for the synthesis of various heterocyclic systems and are known to possess significant biological activities.
Claisen-Schmidt Condensation (Chalcone Synthesis)
Chalcones, characterized by an α,β-unsaturated ketone system, are well-known precursors for flavonoids and other biologically active heterocyclic compounds. This compound can undergo a Claisen-Schmidt condensation with various ketones to yield thiadiazolyl-chalcones, which have been investigated for their potential as anticancer and antimicrobial agents.
Knoevenagel Condensation
The Knoevenagel condensation provides an efficient method for the formation of a new carbon-carbon double bond. This compound can react with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst to produce substituted alkenes. These products are valuable intermediates for the synthesis of various functionalized molecules. For instance, the synthesis of 4-vinyl-1,2,3-thiadiazoles has been achieved through this method.[1]
Wittig Reaction
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. By reacting this compound with a suitable phosphorane, a variety of vinyl-substituted 1,2,3-thiadiazoles can be prepared. This reaction offers a high degree of control over the position of the newly formed double bond.
Reductive Amination
Reductive amination is a versatile method for the synthesis of secondary and tertiary amines. The reaction of this compound with a primary or secondary amine, in the presence of a reducing agent, leads to the formation of the corresponding N-substituted aminomethyl-1,2,3-thiadiazole derivatives. This reaction is highly valuable for introducing amine functionalities, which are prevalent in many pharmaceutical compounds.
Experimental Protocols
The following are detailed experimental protocols for key reactions utilizing this compound as a building block.
Protocol 1: Synthesis of Schiff Bases (Hydrazones) from 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
This protocol describes the synthesis of hydrazones by the condensation of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (a derivative of the title aldehyde) with various aldehydes.[2] This method can be adapted for the direct reaction of this compound with hydrazines.
Materials:
-
4-Methyl-1,2,3-thiadiazole-5-carbohydrazide (1.0 eq)
-
Substituted aldehyde (1.0 eq)
-
Ethanol (96%)
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottomed flask, dissolve 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (1.0 eq) in 96% ethanol.
-
To the solution, add the substituted aldehyde (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After 3 hours, cool the reaction mixture to room temperature.
-
Place the flask in a refrigerator (4 °C) for 24 hours to facilitate precipitation.
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure hydrazone derivative.
Quantitative Data:
| Entry | Substituted Aldehyde | Yield (%) |
| 1 | Benzaldehyde | 85 |
| 2 | 4-Chlorobenzaldehyde | 92 |
| 3 | 4-Nitrobenzaldehyde | 95 |
| 4 | 2-Hydroxybenzaldehyde | 88 |
Note: Yields are based on the reaction of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide with various aldehydes as reported in the literature.
Protocol 2: General Procedure for Claisen-Schmidt Condensation (Chalcone Synthesis)
This is a general protocol for the synthesis of chalcones from an aldehyde and a ketone, which can be adapted for this compound.
Materials:
-
This compound (1.0 eq)
-
Substituted acetophenone (1.0 eq)
-
Ethanol or Methanol
-
Aqueous Sodium Hydroxide (e.g., 10-50%) or Potassium Hydroxide
-
Beaker or Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the substituted acetophenone (1.0 eq) in ethanol or methanol in a beaker or round-bottomed flask.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide to the cooled solution with stirring.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for a specified time (typically a few hours to overnight), monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Expected Quantitative Data:
| Entry | Substituted Acetophenone | Catalyst | Solvent | Yield (%) |
| 1 | Acetophenone | NaOH | Ethanol | 70-90 |
| 2 | 4-Methoxyacetophenone | KOH | Methanol | 75-95 |
| 3 | 4-Chloroacetophenone | NaOH | Ethanol | 65-85 |
Note: Yields are typical for Claisen-Schmidt condensations and may vary depending on the specific substrates and reaction conditions.
Visualizations
Signaling Pathway of Thiadiazole Derivatives in Biological Systems
Caption: Interaction of thiadiazole derivatives with biological targets.
General Experimental Workflow for Synthesis and Characterization
Caption: Workflow for synthesizing derivatives from the aldehyde.
Logical Relationship of Synthetic Pathways
Caption: Synthetic pathways from the title building block.
References
Synthesis and Application of Schiff Base Derivatives from 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel Schiff base derivatives starting from 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde. It further explores their potential applications in drug discovery, focusing on their antimicrobial and anticancer activities. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Application Notes
The synthesis of Schiff bases from this compound offers a versatile platform for the development of novel therapeutic agents. The 1,2,3-thiadiazole moiety is a recognized pharmacophore present in various biologically active compounds, exhibiting a wide range of activities including antifungal, antiviral, and anticancer properties. The formation of an azomethine group (–C=N–) through the condensation of the aldehyde with various primary amines introduces a key structural element known to be crucial for the biological activity of many Schiff bases. This combination of two biologically important scaffolds presents a promising strategy for the discovery of new drug candidates.
Key Applications:
-
Antimicrobial Agents: Schiff base derivatives of thiadiazoles have demonstrated significant potential as antibacterial and antifungal agents. The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes through interactions with enzymes and DNA. The imine nitrogen is suggested to form hydrogen bonds with the active centers of cellular constituents, thereby disrupting normal cell processes.[1]
-
Anticancer Agents: The thiadiazole ring is a versatile scaffold in the design of anticancer drugs. Schiff bases derived from this core have shown cytotoxic activity against various cancer cell lines. Their proposed mechanisms of action include the inhibition of enzymes crucial for cancer cell proliferation and survival, such as thymidine phosphorylase, and the induction of apoptosis.
-
Antioxidant Agents: Several thiadiazole-based Schiff bases have been reported to possess antioxidant properties, which are valuable in combating oxidative stress-related diseases.
The modular nature of Schiff base synthesis allows for the creation of large libraries of compounds by varying the amine component. This facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds with improved potency and selectivity.
Experimental Protocols
While a specific protocol for the synthesis of Schiff bases directly from this compound is not extensively reported, a general and reliable method can be adapted from the well-established synthesis of analogous Schiff bases. The following protocol is a generalized procedure based on the condensation reaction of aldehydes with primary amines.
General Protocol for the Synthesis of Schiff Base Derivatives from this compound:
Materials:
-
This compound
-
Various primary amines (e.g., substituted anilines, aliphatic amines)
-
Solvent (e.g., absolute ethanol, methanol)
-
Catalyst (e.g., glacial acetic acid)
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of this compound in a suitable solvent (e.g., 20 mL of absolute ethanol).
-
To this solution, add an equimolar amount of the desired primary amine.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
The reaction mixture is then refluxed for a period of 4-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration.
-
The crude product is washed with a small amount of cold ethanol to remove any unreacted starting materials.
-
The product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to afford the pure Schiff base derivative.
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Note: Reaction times and purification methods may need to be optimized for different amine substrates to achieve the best yields and purity.
Data Presentation
The following tables summarize the quantitative data on the biological activities of Schiff base derivatives of thiadiazoles. It is important to note that the data presented here is for derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, which are structurally similar to the target compounds and provide a strong indication of their potential biological activity.
Table 1: Antimicrobial Activity of 4-Methyl-1,2,3-thiadiazole Schiff Base Analogs
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Compound 15 (with 5-nitro-2-furoyl moiety) | Staphylococcus aureus ATCC 25923 | 1.95 | [2] |
| Compound 15 (with 5-nitro-2-furoyl moiety) | Staphylococcus aureus ATCC 43300 | 3.91 | [2] |
| Compound 15 (with 5-nitro-2-furoyl moiety) | Staphylococcus aureus ATCC 6538 | 15.62 | [2] |
| Compound 15 (with 5-nitro-2-furoyl moiety) | Escherichia coli ATCC 25922 | 125 | [2] |
| Compound 2 (with phenyl moiety) | Bordetella bronchiseptica ATCC 4617 | >1000 (weak effect) | [2] |
MIC: Minimum Inhibitory Concentration
Table 2: Anticancer Activity of Thiadiazole Schiff Base Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8e (4-bromo substituted) | Panc-1 (Pancreatic) | 12.79 | [3] |
| Compound 8l (2,3-difluoro substituted) | Panc-1 (Pancreatic) | 12.22 | [3] |
| Compound 8e (4-bromo substituted) | Huh-7 (Hepatocellular) | 11.84 | [3] |
| Compound 8l (2,3-difluoro substituted) | Huh-7 (Hepatocellular) | 10.11 | [3] |
| Compound 3e | HCT-116 (Colon) | 7.19 | [3] |
| Compound 3l | HCT-116 (Colon) | 6.56 | [3] |
| Compound 3e | SGC-7901 (Gastric) | 15.50 | [3] |
| Compound 3l | SGC-7901 (Gastric) | 25.65 | [3] |
IC50: Half-maximal inhibitory concentration
Visualizations
General Synthesis Workflow
Caption: General workflow for the synthesis of Schiff base derivatives.
Proposed Signaling Pathway for Anticancer Activity
Caption: Proposed mechanism of anticancer activity.
Proposed Signaling Pathway for Antimicrobial Activity
Caption: Proposed mechanism of antimicrobial activity.
References
Application Notes and Protocols for Antibacterial Screening of Novel 1,2,3-Thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial antibacterial screening of novel 1,2,3-thiadiazole compounds. The following protocols and data presentation guidelines are designed to ensure a standardized and reproducible evaluation of the antimicrobial potential and preliminary safety profile of newly synthesized chemical entities.
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action.[1][2] The 1,2,3-thiadiazole scaffold has emerged as a promising heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial properties.[3][4] This document outlines the essential in vitro assays for the primary screening of these compounds, focusing on determining their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and assessing their preliminary cytotoxicity against mammalian cells.
Data Presentation: Summarized Antibacterial Activity
Effective evaluation of novel compounds requires a clear and concise presentation of quantitative data. The following tables provide a template for summarizing the antibacterial activity of newly synthesized 1,2,3-thiadiazole derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel 1,2,3-Thiadiazole Compounds against Gram-Positive Bacteria
| Compound ID | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) | Enterococcus faecalis (ATCC 29212) MIC (µg/mL) |
| THIA-001 | 64 | 128 | >256 |
| THIA-002 | 32 | 64 | 128 |
| THIA-003 | 8 | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 | 2 |
Table 2: Minimum Inhibitory Concentration (MIC) of Novel 1,2,3-Thiadiazole Compounds against Gram-Negative Bacteria
| Compound ID | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Klebsiella pneumoniae (ATCC 700603) MIC (µg/mL) |
| THIA-001 | 128 | >256 | 256 |
| THIA-002 | 64 | 128 | 128 |
| THIA-003 | 16 | 64 | 32 |
| Ciprofloxacin | 0.25 | 1 | 0.5 |
Table 3: Cytotoxicity of Novel 1,2,3-Thiadiazole Compounds against Mammalian Cells
| Compound ID | Cell Line (e.g., Vero) IC₅₀ (µg/mL) |
| THIA-001 | >100 |
| THIA-002 | 85.2 |
| THIA-003 | 45.7 |
| Doxorubicin | 1.2 |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of experimental results. The following sections provide step-by-step methodologies for the key experiments in the antibacterial screening cascade.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][5][6]
Materials:
-
Test 1,2,3-thiadiazole compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Solvent for compounds (e.g., DMSO)
Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 bacterial colonies from a fresh agar plate and inoculate them into a tube containing MHB.[6]
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Preparation of Compound Dilutions:
-
Inoculation and Incubation:
-
Determination of MIC:
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[6][8]
Materials:
-
Mammalian cell line (e.g., Vero, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Test 1,2,3-thiadiazole compounds
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO)[8]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells.
-
Include wells with untreated cells (negative control) and wells with medium only (blank).[8]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
Visualizations
Experimental Workflow
Caption: Workflow for the antibacterial screening of novel 1,2,3-thiadiazole compounds.
Logical Relationship in Hit Selection
Caption: Decision-making process for hit candidate selection in antibacterial screening.
Potential Antibacterial Mechanisms of Action
While the precise signaling pathways for novel 1,2,3-thiadiazoles are often a subject of further investigation, several general antibacterial mechanisms can be hypothesized and are represented in the diagram below.
Caption: Potential antibacterial mechanisms of action for novel 1,2,3-thiadiazole compounds.
References
- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjpms.in [mjpms.in]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. benchchem.com [benchchem.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Cytotoxicity of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde Against Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available data, there is no public domain information specifically detailing the in vitro cytotoxicity of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde against cancer cell lines. The following application notes and protocols are based on the broader class of thiadiazole derivatives and provide a general framework for the cytotoxic evaluation of this specific compound.
Introduction
The thiadiazole ring is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1] The mesoionic character of the thiadiazole ring allows for enhanced cellular membrane penetration, enabling these compounds to interact effectively with biological targets.[1] While specific data for this compound is not currently available, various derivatives of 1,2,3-thiadiazole and its isomers (1,3,4-thiadiazole and 1,2,4-thiadiazole) have demonstrated significant cytotoxic effects against a variety of cancer cell lines. These compounds have been shown to interfere with multiple signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[2] Some thiadiazole derivatives have also been investigated as inhibitors of tubulin polymerization, a key process in cell division.[1]
These notes provide a comprehensive guide for researchers to conduct in vitro cytotoxicity screening of this compound and to explore its potential mechanisms of action.
Data Presentation: A Template for Reporting Cytotoxicity Data
Quantitative data from in vitro cytotoxicity assays should be summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces the viability of a cell population by 50%. The results should be presented in a clear and structured tabular format for easy comparison across different cancer cell lines and exposure times.
Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound
| Cancer Cell Line | Tissue of Origin | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Positive Control (IC50 µM) |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined | Data to be determined | Doxorubicin |
| A549 | Lung Carcinoma | Data to be determined | Data to be determined | Data to be determined | Cisplatin |
| HepG2 | Hepatocellular Carcinoma | Data to be determined | Data to be determined | Data to be determined | Sorafenib |
| HCT116 | Colon Carcinoma | Data to be determined | Data to be determined | Data to be determined | 5-Fluorouracil |
| PC-3 | Prostate Cancer | Data to be determined | Data to be determined | Data to be determined | Docetaxel |
Experimental Protocols
The following is a generalized protocol for determining the in vitro cytotoxicity of a novel compound using the MTT assay. This method is widely used and was referenced in several studies on thiadiazole derivatives.
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HepG2, HCT116, PC-3)
-
Complete cell culture medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent: 5 mg/mL in sterile PBS.[3]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[3]
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm.[3]
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsinization.
-
Resuspend the cells in complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[3]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in complete medium from the stock solution. A typical concentration range might be from 0.1 µM to 100 µM.[3]
-
Include a "vehicle control" (medium with the same concentration of DMSO as used for the highest compound concentration) and a "no-treatment control" (cells in medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C.[3] During this time, viable cells will convert the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Experimental Workflow
Caption: A simplified diagram of the PI3K/Akt signaling pathway, a potential target for anticancer compounds.
References
Application Notes and Protocols for 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde in Agrochemical Research for Fungicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde and its derivatives in the research and development of novel fungicides. The 1,2,3-thiadiazole scaffold is a recognized pharmacophore that has been successfully incorporated into commercially available agrochemicals, demonstrating its potential for creating effective plant protection agents.[1][2] Derivatives of this compound have shown promising fungicidal activity against a range of plant pathogens, making this compound a valuable starting point for new fungicide discovery programs.[1][3]
Overview of Fungicidal Activity
Derivatives of this compound, particularly benzoyl hydrazones, have demonstrated significant in vitro fungicidal activity against various phytopathogenic fungi.[1][3] Notably, certain derivatives have exhibited exceptional efficacy against Valsa mali, the causative agent of apple Valsa canker, with EC50 values surpassing those of commercial fungicides like Tiadinil.[1] The broad-spectrum potential of this class of compounds is highlighted by their activity against other significant pathogens such as Botrytis cinerea, Pythium aphanidermatum, Rhizoctonia solani, Fusarium moniliforme, and Alternaria solani.[3]
Table 1: In Vitro Fungicidal Activity of this compound Benzoyl Hydrazone Derivatives against Valsa mali
| Compound | Substituent (R) | EC50 (µg/mL)[1] |
| 8g | 2,4-dichloro | 1.64 |
| 8n | 4-trifluoromethyl | 1.87 |
| Tiadinil (Control) | - | >10 |
Table 2: In Vitro Fungicidal Activity of a 4-Methyl-1,2,3-thiadiazole Derivative against Various Plant Pathogens
| Pathogen | EC50 (µg/mL)[3] |
| Valsa mali | 8.20 |
| Botrytis cinerea | 24.42 |
| Pythium aphanidermatum | 15.80 |
| Rhizoctonia solani | 40.53 |
| Fusarium moniliforme | 41.48 |
| Alternaria solani | 34.16 |
Mechanism of Action
The fungicidal activity of many thiadiazole derivatives is attributed to their ability to inhibit the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of fungal cell membranes.[4][5] Specifically, these compounds often target the enzyme 14-α-sterol demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[4][5] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.
In addition to direct fungicidal action, some 1,2,3-thiadiazole derivatives have been shown to induce Systemic Acquired Resistance (SAR) in plants.[6] This phenomenon enhances the plant's own defense mechanisms, providing broad-spectrum and long-lasting protection against a variety of pathogens.
Caption: Inhibition of the ergosterol biosynthesis pathway by thiadiazole fungicides.
Experimental Protocols
Synthesis of this compound (Intermediate 6)
This protocol describes a five-step synthesis of the key intermediate, this compound.[1]
Caption: Synthesis workflow for this compound.
Materials:
-
Dimethyl carbonate
-
Hydrazine hydrate
-
Other necessary reagents and solvents for each step (refer to the original literature for specifics)
Procedure:
-
Hydrazidation: React dimethyl carbonate with hydrazine hydrate.
-
Condensation: Perform a condensation reaction with the product from step 1.
-
Cyclization: Cyclize the intermediate to form the 1,2,3-thiadiazole ring.
-
Reduction: Reduce the resulting ester to an alcohol.
-
Oxidation: Oxidize the alcohol to the final aldehyde product, this compound (6).
Note: For detailed reaction conditions, including temperatures, times, and purification methods, it is essential to consult the primary research article.[1]
Synthesis of this compound Benzoyl Hydrazone Derivatives (8a-x)
This protocol outlines the final condensation step to produce the active fungicidal compounds.[1]
Materials:
-
This compound (6)
-
Substituted benzoyl hydrazines (7a-x)
-
Ethanol (96%)
Procedure:
-
Dissolve 0.01 mol of this compound (6) in 15 mL of 96% ethanol in a round-bottomed flask.
-
Add 0.01 mol of the appropriate substituted benzoyl hydrazine (7a-x) to the solution.
-
Heat the reaction mixture under reflux for 3 hours.
-
Allow the solution to cool to room temperature and then place it in a refrigerator for 24 hours to facilitate precipitation.
-
Filter the precipitate and recrystallize from ethanol to obtain the pure target compound (8a-x).
In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol is used to determine the EC50 values of the synthesized compounds against various plant pathogenic fungi.
Caption: General workflow for in vitro fungicide screening.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Synthesized compounds
-
Dimethyl sulfoxide (DMSO)
-
Cultures of target fungi (e.g., Valsa mali, Botrytis cinerea)
-
Sterile Petri dishes
-
Sterile cork borer (5 mm diameter)
Procedure:
-
Preparation of Test Plates:
-
Prepare PDA medium according to the manufacturer's instructions.
-
Prepare stock solutions of the test compounds in DMSO.
-
Add appropriate volumes of the stock solutions to the molten PDA (kept at 45-50°C) to achieve the desired final concentrations. Ensure the final DMSO concentration does not inhibit fungal growth (typically ≤ 1%).
-
Pour the amended PDA into sterile Petri dishes. A plate with PDA and DMSO serves as the negative control.
-
-
Inoculation:
-
From the edge of an actively growing fungal culture, cut 5 mm diameter mycelial plugs using a sterile cork borer.
-
Place one mycelial plug in the center of each PDA plate.
-
-
Incubation and Data Collection:
-
Seal the plates and incubate them at 25-28°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] * 100
-
Where DC is the average diameter of the colony in the control group and DT is the average diameter of the colony in the treatment group.
-
-
Determine the EC50 value (the concentration of the compound that inhibits fungal growth by 50%) by probit analysis of the inhibition data.
-
Conclusion
This compound serves as a promising scaffold for the development of novel fungicides. Its derivatives have demonstrated potent and broad-spectrum activity, warranting further investigation and optimization. The provided protocols offer a foundational framework for the synthesis and evaluation of new fungicidal candidates based on this chemical structure. Future research should focus on structure-activity relationship (SAR) studies to enhance efficacy, broaden the activity spectrum, and evaluate the in vivo performance and potential for inducing systemic acquired resistance in crop plants.
References
- 1. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening | MDPI [mdpi.com]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring fungal anti-E. coli activity using the zone of inhibition (ZOI) assay [protocols.io]
- 4. Fungal Mycelia Growth Inhibition Assay [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Chemical inducers of systemic immunity in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Hurd-Mori Synthesis of 1,2,3-Thiadiazoles
Welcome to the technical support center for the Hurd-Mori synthesis of 1,2,3-thiadiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and provide answers to frequently asked questions encountered during this synthetic procedure.
Troubleshooting Guides
This section addresses specific issues that may arise during the Hurd-Mori synthesis in a direct question-and-answer format.
Issue 1: Low or No Yield of the Desired 1,2,3-Thiadiazole
Question: My Hurd-Mori reaction is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?
Answer: Low or non-existent yields in the Hurd-Mori synthesis are a frequent challenge. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials:
-
Hydrazone: Ensure your hydrazone starting material is pure and completely dry. Impurities from the hydrazone formation step can significantly interfere with the cyclization reaction. Recrystallization of the hydrazone may be necessary.
-
Thionyl Chloride (SOCl₂): Use a fresh bottle or freshly distilled thionyl chloride. SOCl₂ can decompose over time, especially with exposure to moisture, leading to reduced reactivity.
-
-
Reaction Conditions:
-
Temperature: The reaction with thionyl chloride is often exothermic. It is crucial to control the temperature, especially during the addition of the hydrazone to the thionyl chloride. Many procedures recommend adding the hydrazone portion-wise at a low temperature (e.g., 0 °C) before allowing the reaction to warm to room temperature or refluxing.[1] Monitoring the reaction progress with Thin Layer Chromatography (TLC) can help determine the optimal temperature profile for your specific substrate.
-
Solvent: Ensure the solvent, commonly dichloromethane (DCM) or chloroform, is anhydrous. Water reacts violently with thionyl chloride, which will inhibit the desired reaction.
-
-
Substituent Effects:
-
The electronic nature of the substituents on your hydrazone precursor plays a critical role. Electron-withdrawing groups on the precursor often lead to higher yields, while electron-donating groups can result in poor conversion.[2]
-
Issue 2: Formation of Significant Side Products
Question: I am observing one or more significant side products in my reaction mixture. What are they likely to be and how can I minimize their formation?
Answer: The formation of side products can compete with the desired 1,2,3-thiadiazole synthesis.
-
Common Side Products: A known side product in the Hurd-Mori synthesis is the formation of a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione, which can arise from an alternative cyclization pathway.[3]
-
Minimizing Side Products:
-
Temperature Optimization: Precise temperature control can favor the desired reaction pathway. Running the reaction at the lowest effective temperature can often reduce the formation of undesired products.
-
Reagent Stoichiometry: While an excess of thionyl chloride is often used, a large excess can sometimes promote side reactions. Fine-tuning the stoichiometry for your specific substrate may be necessary.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate a pure sample of my 1,2,3-thiadiazole. What are the best practices for purification?
Answer: Purification of 1,2,3-thiadiazoles can be challenging due to the potential for co-eluting impurities or product instability.
-
Purification Techniques:
-
Column Chromatography: This is a common and effective method for purifying 1,2,3-thiadiazoles. Optimization of the solvent system is key to achieving good separation.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can be a highly effective purification method.[3]
-
-
Product Instability:
-
The 1,2,3-thiadiazole ring can be sensitive to harsh acidic or basic conditions.[3] It is advisable to use neutral extraction and purification methods whenever possible to avoid decomposition of the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the α-methylene group in the Hurd-Mori synthesis?
A1: The presence of an active α-methylene group on the hydrazone precursor is a structural requirement for the Hurd-Mori reaction to proceed. This group is involved in the cyclization and formation of the thiadiazole ring.
Q2: Are there any less hazardous alternatives to thionyl chloride for this synthesis?
A2: Yes, due to the hazardous nature of thionyl chloride, several milder and more environmentally friendly alternatives have been developed. One effective method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[3]
Q3: How can I monitor the progress of my Hurd-Mori reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction. By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material and the appearance of the product spot, helping you to determine the optimal reaction time.[1]
Q4: My 1,2,3-thiadiazole product appears to be unstable and decomposes over time. How can I improve its stability?
A4: Some 1,2,3-thiadiazoles can be unstable, especially at elevated temperatures or in the presence of strong acids or bases.[3] It is recommended to store the purified product in a cool, dark place and under an inert atmosphere if it is particularly sensitive. Avoid exposure to harsh conditions during storage and subsequent handling.
Data Presentation
Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][3][4]thiadiazole Synthesis via Hurd-Mori Reaction.[2]
| Entry | N-Protecting Group | R Group | Yield (%) |
| 1 | Benzyl (Electron-Donating) | Bn | 25 |
| 2 | Methyl (Electron-Donating) | Me | 15 |
| 3 | Methyl Carbamate (Electron-Withdrawing) | CO₂Me | 94 |
This data clearly demonstrates that an electron-withdrawing N-protecting group (methyl carbamate) leads to a significantly higher yield in the Hurd-Mori cyclization compared to electron-donating groups (benzyl and methyl).
Experimental Protocols
General Protocol for the Hurd-Mori Synthesis of 1,2,3-Thiadiazoles
This protocol is a general guideline and may require optimization for specific substrates.
Part 1: Formation of the Semicarbazone Precursor
-
Dissolve the starting ketone (1.0 eq) in a suitable solvent such as ethanol.
-
Add a solution of semicarbazide hydrochloride (1.1-1.2 eq) and a base like sodium acetate (1.5 eq) in water.[4]
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC until the starting ketone is consumed.
-
Cool the reaction mixture in an ice bath to precipitate the semicarbazone.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly under vacuum.
Part 2: Cyclization to the 1,2,3-Thiadiazole
-
In a flask equipped with a dropping funnel and a reflux condenser connected to a gas trap, add an excess of thionyl chloride (e.g., 5-10 eq).
-
Cool the thionyl chloride to 0 °C in an ice bath.
-
Add the dry semicarbazone portion-wise over 30 minutes with vigorous stirring, ensuring the temperature remains low.[4]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until TLC analysis indicates the completion of the reaction.
Part 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.
-
CAUTION: Slowly and carefully pour the residue onto crushed ice with stirring to quench the reaction.
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[4]
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,2,3-thiadiazole.
Visualizations
Caption: Experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Caption: Troubleshooting logic for low yield in Hurd-Mori synthesis.
References
Technical Support Center: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific challenges that may arise during the synthesis, focusing on the key steps of the reaction sequence.
Issue 1: Low Yield in Hurd-Mori Cyclization for Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
Question: My Hurd-Mori reaction to form the thiadiazole ring is giving a very low yield. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the Hurd-Mori reaction are a common problem. Here are several factors to investigate:
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Reagent Quality:
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Thionyl Chloride (SOCl₂): Use freshly distilled or a new bottle of thionyl chloride. SOCl₂ readily decomposes upon exposure to moisture, leading to reduced reactivity. An excess of thionyl chloride is often necessary to drive the reaction to completion.[1]
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Hydrazone Purity: Ensure your starting ethyl acetoacetate semicarbazone is pure and dry. Impurities can interfere with the cyclization process.[1]
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Reaction Conditions:
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Temperature: This reaction is often exothermic. It is crucial to maintain a low temperature (e.g., 0-5 °C) during the dropwise addition of thionyl chloride to prevent side reactions and decomposition.[1] After the initial addition, the reaction may require warming to room temperature or gentle reflux to proceed to completion. The optimal temperature profile is substrate-dependent and may require empirical optimization.[1]
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Solvent: Anhydrous solvents such as dichloromethane (DCM) or chloroform are commonly used. The presence of water will violently react with thionyl chloride, significantly impacting the yield.[1]
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Structural Factors:
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α-Methylene Group: The Hurd-Mori reaction requires an active α-methylene group on the hydrazone precursor for the cyclization to occur.[1]
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Substituent Effects: The electronic nature of substituents can influence the reaction. Electron-withdrawing groups on the precursor often lead to better yields, while electron-donating groups can result in poor conversion.[1]
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Issue 2: Incomplete Reduction of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
Question: The reduction of the ester to the corresponding alcohol, (4-methyl-1,2,3-thiadiazol-5-yl)methanol, is not going to completion. How can I improve this step?
Answer: Incomplete reduction can be addressed by considering the following:
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Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation.[2] Ensure the NaBH₄ is fresh and has been stored under anhydrous conditions.
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Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, extending the reaction time or slightly increasing the temperature may be necessary.
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Stoichiometry: Ensure a sufficient molar excess of the reducing agent is used to drive the reaction to completion.
Issue 3: Low Yield or Over-oxidation during the Oxidation of (4-methyl-1,2,3-thiadiazol-5-yl)methanol
Question: I am struggling with the oxidation of the alcohol to the desired aldehyde. The yield is low, and I suspect over-oxidation to the carboxylic acid. What can I do?
Answer: The oxidation of a primary alcohol to an aldehyde requires careful selection of the oxidizing agent and control of reaction conditions to prevent over-oxidation.
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Choice of Oxidizing Agent:
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Pyridinium chlorochromate (PCC): PCC is a milder oxidizing agent that is known to selectively oxidize primary alcohols to aldehydes with minimal over-oxidation.[2]
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Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures. It is generally very effective for preparing aldehydes from primary alcohols without over-oxidation.
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Dess-Martin Periodinane (DMP): DMP is another mild and selective oxidizing agent for the conversion of primary alcohols to aldehydes.
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Reaction Conditions:
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Temperature: Most mild oxidation reactions are carried out at low to ambient temperatures to minimize side reactions.
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Reaction Time: Monitor the reaction closely by TLC to determine the point of maximum aldehyde formation and to avoid prolonged reaction times that could lead to over-oxidation or decomposition.
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Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The most common synthetic route is a multi-step process that begins with the formation of a hydrazone, followed by the Hurd-Mori cyclization to construct the 1,2,3-thiadiazole ring with a carboxylate group at the 5-position. This ester is then reduced to a primary alcohol, which is subsequently oxidized to the final carbaldehyde.
Q2: Are there any alternatives to using thionyl chloride for the Hurd-Mori reaction?
A2: Yes, due to the hazardous nature of thionyl chloride, alternative methods have been developed. One notable alternative involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[3]
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the compound and any impurities present.
Q4: What are common side products in the synthesis?
A4: In the Hurd-Mori reaction, side products can arise from incomplete reaction or alternative cyclization pathways. During the oxidation step, the most common side product is the over-oxidized carboxylic acid, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.
Q5: How can I monitor the progress of the reactions?
A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of each synthetic step. Staining with appropriate reagents (e.g., potassium permanganate) may be necessary to visualize the spots.
Data Presentation
The following tables summarize representative yields for the key steps in the synthesis of this compound and its precursors. Note that yields can be highly dependent on the specific substrate and reaction conditions.
Table 1: Representative Yields for Hurd-Mori Cyclization of Hydrazone Precursors
| Precursor | Reagent | Solvent | Temperature | Yield (%) | Reference |
| Ethyl acetoacetate semicarbazone | SOCl₂ | Dioxane | 0 °C to RT | ~70-80% | Analogous Reactions |
| Pyrazolyl-phenylethanone semicarbazones | SOCl₂ | Not Specified | Not Specified | Good to Excellent | [2] |
| N-tosylhydrazones | Sulfur/TBAI | Not Specified | Not Specified | Good | [3] |
Yields are based on analogous reactions and should be considered as a starting point for optimization.
Table 2: Representative Yields for the Reduction of 4-Methyl-1,2,3-thiadiazole-5-carboxylate
| Substrate | Reducing Agent | Solvent | Yield (%) | Reference |
| 4-methyl-1,2,3-thiadiazole-5-carboxylate | NaBH₄ | Methanol | Moderate | [2] |
Specific yield data for this exact reduction is limited in the provided search results; "moderate" is a qualitative description from a review article.
Table 3: Representative Yields for the Oxidation of (4-methyl-1,2,3-thiadiazol-5-yl)methanol
| Substrate | Oxidizing Agent | Solvent | Yield (%) | Reference |
| (4-methyl-1,2,3-thiadiazol-5-yl)methanol | PCC | DCM | Not Specified | [2] |
While PCC is a cited reagent for this transformation, a specific yield was not found in the search results.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Step 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
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Hydrazone Formation: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol. Add sodium acetate (1.5 eq) to the mixture. Reflux the reaction for 2-4 hours, monitoring the progress by TLC. Upon completion, cool the mixture to room temperature. The product, ethyl acetoacetate semicarbazone, may precipitate. Collect the solid by filtration and wash with cold ethanol. Dry the solid completely.
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Hurd-Mori Cyclization: Suspend the dried ethyl acetoacetate semicarbazone (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension, ensuring the temperature remains below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Work-up and Purification: Carefully pour the reaction mixture into a beaker of crushed ice to quench the excess thionyl chloride. Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of (4-methyl-1,2,3-thiadiazol-5-yl)methanol
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Reduction: Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1.0 eq) in methanol. Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (excess) portion-wise to the stirred solution. Monitor the reaction by TLC.
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Work-up and Purification: Once the reaction is complete, carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol. The product can be purified by column chromatography if necessary.
Step 3: Synthesis of this compound
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Oxidation: To a stirred solution of (4-methyl-1,2,3-thiadiazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq). Stir the mixture at room temperature and monitor the reaction by TLC.
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Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica pad with additional diethyl ether. Concentrate the filtrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Purification of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I can expect in the synthesis of this compound?
A1: When synthesizing this compound, particularly through methods like the Hurd-Mori reaction, common impurities may include unreacted starting materials such as the corresponding hydrazone precursor, excess sulfur reagents, and chlorinated byproducts from reagents like thionyl chloride. Additionally, side-reaction products, including isomers or over-oxidized species, might be present.
Q2: What is the general approach for purifying crude this compound?
A2: A general purification strategy involves an initial workup to remove inorganic salts and highly polar impurities, followed by a chromatographic method to separate the target compound from organic byproducts. The typical workflow includes:
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Aqueous Workup: Quenching the reaction mixture and extracting the product into an organic solvent.
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Washing: Washing the organic layer with brine or a mild base to remove residual acids or salts.
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Drying and Concentration: Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and removing the solvent under reduced pressure.
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Chromatography: Purifying the crude residue using silica gel column chromatography.
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Recrystallization (Optional): Further purifying the product by recrystallization to obtain a highly pure solid.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, fractions from the column, and a pure standard (if available) on a TLC plate, you can track the separation of the desired product from impurities. A suitable eluent system for TLC can be determined through screening various solvent mixtures, often starting with combinations of hexane and ethyl acetate.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Recovery After Extraction | 1. The product may be more soluble in the aqueous layer than expected. 2. The pH of the aqueous layer may be unsuitable for efficient extraction. | 1. Perform multiple extractions (3-4 times) with the organic solvent. 2. Adjust the pH of the aqueous layer to be neutral or slightly basic before extraction. 3. If the product is highly polar, consider using a more polar extraction solvent like ethyl acetate or dichloromethane. |
| Oily Product Instead of a Solid After Solvent Evaporation | 1. Presence of residual solvent. 2. The product may be an oil at room temperature. 3. Significant amount of impurities preventing crystallization. | 1. Ensure complete removal of the solvent using a high-vacuum pump. 2. Confirm the expected physical state of the pure compound from literature. 3. Proceed with column chromatography to remove impurities. |
| Poor Separation During Column Chromatography | 1. Inappropriate eluent system (too polar or non-polar). 2. Overloading the column with the crude product. 3. Improperly packed column (channeling). | 1. Optimize the eluent system using TLC. A good starting point for polar heterocyclic aldehydes is a mixture of hexane and ethyl acetate, gradually increasing the polarity.[1] 2. Use an appropriate amount of crude product relative to the amount of silica gel (typically a 1:30 to 1:100 ratio by weight). 3. Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Product Co-elutes with an Impurity | The polarity of the product and the impurity are very similar. | 1. Try a different solvent system for chromatography, for example, a mixture of toluene and ethyl acetate. 2. Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. 3. If column chromatography is insufficient, attempt recrystallization with different solvent systems. |
| Difficulty in Recrystallizing the Purified Product | 1. The chosen solvent is not ideal. 2. The product is too pure and requires seeding to initiate crystallization. 3. The presence of a persistent impurity that inhibits crystallization. | 1. Screen a variety of solvents or solvent mixtures. Ethanol is a commonly used solvent for recrystallizing thiadiazole derivatives.[1] Other options include isopropanol or mixtures of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane). 2. If you have a small amount of pure solid, add a seed crystal to the supersaturated solution. Alternatively, gently scratch the inside of the flask with a glass rod at the liquid-air interface. 3. Re-purify the material using column chromatography with a different eluent system. |
Data Presentation
Table 1: Typical Parameters for Purification of this compound Analogs
| Parameter | Method | Details | Expected Purity | Reference |
| Extraction | Liquid-Liquid | Dichloromethane or Ethyl Acetate | >80% (crude) | [2] |
| Column Chromatography | Silica Gel | Eluent: Hexane/Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | >95% | [1] |
| Column Chromatography | Silica Gel | Eluent: Toluene/Ethyl Acetate (e.g., 10:1 v/v) | >95% | |
| Recrystallization | Cooling Crystallization | Solvent: Ethanol | >98% | [1] |
Note: The expected purity can vary depending on the scale of the reaction and the specific impurities present.
Experimental Protocols
Protocol 1: General Workup and Extraction
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Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice or cold water with stirring.
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Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL for a 100 mL aqueous solution).
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Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate solution (if the reaction was acidic), followed by a saturated sodium chloride (brine) solution.
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Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product. A patent for a similar compound, 4-methyl-thiazole-5-carbaldehyde, reports achieving 97-98% purity after a similar workup procedure as determined by HPLC.[2][3]
Protocol 2: Purification by Column Chromatography
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TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate. Develop the plate using different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to find an eluent system that gives a good separation with the product spot having an Rf value between 0.2 and 0.4.
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Column Packing: Prepare a silica gel column using the chosen eluent system.
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Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
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Elution: Elute the column with the chosen solvent system. For closely eluting impurities, a gradient elution (gradually increasing the proportion of the more polar solvent) may be beneficial.
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Fraction Collection: Collect fractions and monitor them by TLC.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the purified product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol).
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Dissolution: In a larger flask, dissolve the bulk of the product in the minimum required amount of the hot solvent.
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Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath or a refrigerator.
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Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Technical Support Center: HPLC Purification of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde
This technical support guide provides detailed protocols and troubleshooting advice for the HPLC purification of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde, targeting researchers, scientists, and professionals in drug development.
Experimental Protocol: HPLC Purification
This protocol outlines a standard reversed-phase HPLC method for the purification of this compound. The parameters are based on methods used for similar heterocyclic compounds and may require optimization for specific sample matrices.
Table 1: HPLC Instrumentation and Consumables
| Component | Specification |
| HPLC System | Preparative HPLC system with gradient capability |
| Column | C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm) |
| Guard Column | C18 guard column (recommended) |
| Pump | Quaternary or Binary Gradient Pump |
| Detector | UV-Vis Detector |
| Autosampler | Optional, manual injection is also suitable |
| Fraction Collector | For collecting purified fractions |
Table 2: Chromatographic Conditions
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 20 minutes, then 5 min at 90% B |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 254 nm |
| Injection Volume | 100-500 µL (depending on concentration) |
| Sample Preparation | Dissolve crude sample in a minimal amount of DMSO, then dilute with Mobile Phase A to the desired concentration. Filter through a 0.45 µm syringe filter before injection. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected retention time for this compound?
A1: The exact retention time will depend on your specific HPLC system and conditions. However, with the recommended protocol, the compound is expected to elute as a sharp peak within the gradient portion of the run. It is advisable to run a small analytical injection of a reference standard first to determine the precise retention time.
Q2: How can I improve the resolution between my target compound and impurities?
A2: To improve resolution, you can try optimizing the mobile phase gradient. A shallower gradient (e.g., increasing the gradient time) will provide better separation between closely eluting peaks. Alternatively, you can experiment with a different organic modifier (e.g., methanol instead of acetonitrile) or a different column chemistry (e.g., a phenyl-hexyl column).
Q3: My compound has low solubility in the mobile phase. What should I do?
A3: If your compound precipitates upon dilution with Mobile Phase A, you can try dissolving it in a higher percentage of organic solvent (like acetonitrile or methanol) that is still miscible with the initial mobile phase conditions. Ensure the final injection solvent is compatible with the mobile phase to avoid peak distortion.[1][2] It may also be necessary to reduce the sample concentration.
Common Problems and Solutions
Table 3: Troubleshooting Common HPLC Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Backpressure | 1. Blockage in the system (e.g., clogged frit, guard column, or column).[1][3] 2. Particulate matter from the sample. 3. Mobile phase precipitation. | 1. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. 2. Always filter your sample before injection.[4] 3. Ensure mobile phase components are fully miscible and buffers are completely dissolved. |
| Peak Tailing | 1. Column overload. 2. Secondary interactions with the stationary phase (e.g., with acidic silanols). 3. Incompatible injection solvent.[1] | 1. Reduce the injection volume or sample concentration. 2. The addition of a small amount of acid (like formic acid or TFA) to the mobile phase can suppress silanol interactions. 3. Dissolve the sample in a solvent similar in composition to the initial mobile phase. |
| Split Peaks | 1. Clogged or partially blocked column inlet frit. 2. Column void or channeling. 3. Sample solvent effect. | 1. Reverse-flush the column (disconnect from the detector first). If this fails, the frit may need replacement. 2. Replace the column. 3. Ensure the injection solvent is compatible with the mobile phase. |
| Baseline Noise or Drift | 1. Air bubbles in the pump or detector.[4] 2. Contaminated mobile phase. 3. Leaking pump seals or fittings.[5] 4. Detector lamp aging. | 1. Degas the mobile phase thoroughly and purge the pump.[4] 2. Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily.[4] 3. Inspect the system for leaks and tighten or replace fittings as necessary. 4. Check the lamp energy and replace it if it's low. |
| No Peaks or Very Small Peaks | 1. Injection issue (e.g., empty vial, air bubble in syringe). 2. Detector is off or set to the wrong wavelength. 3. Sample degradation. 4. Insufficient sample concentration.[1][6] | 1. Verify the sample vial has sufficient volume and that the autosampler is functioning correctly. 2. Ensure the detector lamp is on and set to the appropriate wavelength. 3. Prepare fresh samples. 4. Increase the sample concentration or injection volume. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC purification issues.
Caption: HPLC troubleshooting workflow.
References
Technical Support Center: Synthesis of 4-Substituted-1,2,3-Thiadiazoles
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-substituted-1,2,3-thiadiazoles. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and streamline your synthetic workflow.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 4-substituted-1,2,3-thiadiazoles, with a primary focus on the widely used Hurd-Mori reaction.
Issue 1: Low or No Yield of the Desired 4-Substituted-1,2,3-Thiadiazole
Low or no product formation is a frequent challenge. A systematic approach to troubleshooting can help identify and resolve the underlying issue.
Possible Causes and Solutions:
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Purity of Starting Materials:
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Hydrazone: Ensure your hydrazone starting material is pure and completely dry. Impurities can significantly hinder the cyclization reaction. Recrystallization of the hydrazone may be necessary to achieve the required purity.[1]
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Thionyl Chloride (SOCl₂): Use a fresh bottle or freshly distilled thionyl chloride. Over time, it can decompose into sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can negatively impact the reaction.[1]
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Reaction Conditions:
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Temperature Control: The reaction with thionyl chloride is often highly exothermic.[1] Maintain a low temperature (typically 0-10 °C) during the addition of the hydrazone to the thionyl chloride to prevent degradation of the starting material and intermediates.[2]
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Anhydrous Conditions: Thionyl chloride reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent.
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Substrate Suitability:
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α-Methylene Group: The Hurd-Mori reaction requires an active α-methylene group on the hydrazone for successful cyclization. Verify that your substrate meets this structural requirement.
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Electronic Effects: The electronic nature of the substituents on the starting ketone can influence the reaction outcome. Electron-withdrawing groups on the precursor often lead to higher yields, while electron-donating groups can result in poor conversion.[3]
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Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.[4]
Issue 2: Formation of Multiple Products and Purification Challenges
The presence of multiple spots on a TLC plate indicates the formation of side products, which can complicate purification.
Common Side Products and Their Prevention:
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Chlorinated Byproducts: Chlorination of the aromatic ring or other reactive sites can occur, especially with prolonged reaction times or elevated temperatures.
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Mitigation: Carefully control the reaction temperature and time. Use the minimum necessary excess of thionyl chloride.
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Aromatization Byproducts: In some cases, unexpected aromatization of adjacent rings can occur.
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Mitigation: This is highly substrate-dependent. If observed, consider milder cyclization conditions or alternative synthetic routes.
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Sulfonylation Products: Sulfonylation can occur as a side reaction.
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Mitigation: Proper temperature control and minimizing reaction time can reduce the formation of these byproducts.
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1,3,4-Oxadiazine-2,6(3H)-dione Derivatives: The formation of 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione has been reported as a side product in some instances.[1]
Purification Strategies:
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Work-up Procedure: After the reaction, it is crucial to carefully quench any excess thionyl chloride by slowly pouring the reaction mixture onto crushed ice.[2] Neutralize the acidic solution with a base such as sodium bicarbonate before extraction.
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Column Chromatography: Purification is typically achieved by column chromatography on silica gel.[4] A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the Hurd-Mori reaction for the synthesis of 4-substituted-1,2,3-thiadiazoles?
The Hurd-Mori reaction is a widely used method for synthesizing 1,2,3-thiadiazoles. It involves the reaction of a hydrazone derivative, which has an α-methylene group, with thionyl chloride (SOCl₂) for cyclization.[5]
Q2: What are the key parameters to control for a successful Hurd-Mori synthesis?
The key parameters include the purity of the starting hydrazone and thionyl chloride, maintaining anhydrous reaction conditions, and careful temperature control, especially during the addition of the hydrazone to the thionyl chloride.
Q3: My starting material has an electron-donating group, and the yield is poor. What can I do?
Electron-donating groups can disfavor the cyclization step. If possible, consider modifying the substrate to include an electron-withdrawing group. Alternatively, an alternative synthetic method, such as an iodine-catalyzed cyclization of the corresponding N-tosylhydrazone with elemental sulfur, might provide better yields.
Q4: How can I confirm the formation of the 1,2,3-thiadiazole ring?
The formation of the 1,2,3-thiadiazole ring can be confirmed using standard spectroscopic techniques. In ¹³C NMR, the carbons of the thiadiazole ring typically appear in the aromatic region. Mass spectrometry will show the expected molecular ion peak for the product.
Q5: Are there any greener alternatives to using thionyl chloride?
Yes, several metal-free and milder alternatives have been developed. A notable example is the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by tetrabutylammonium iodide (TBAI).[6]
Data Presentation
Table 1: Comparison of Yields for 4-Aryl-1,2,3-Thiadiazole Synthesis Methods
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield (%) |
| Hurd-Mori Synthesis | Acetophenone semicarbazone | Thionyl chloride (SOCl₂) | ~83[7] |
| TBAI-Catalyzed Synthesis | Acetophenone N-tosylhydrazone, Sulfur | Tetrabutylammonium iodide (TBAI), K₂S₂O₈ | ~85 |
| Iodine/DMSO-Catalyzed Synthesis | Acetophenone N-tosylhydrazone, Sulfur | Iodine (I₂), Dimethyl sulfoxide (DMSO) | ~79 |
| One-Pot I₂/DMSO Catalysis | Acetophenone, Tosylhydrazide, Sulfur | Iodine (I₂), Dimethyl sulfoxide (DMSO) | ~75 |
Table 2: Effect of Substituents on the Yield of 4-Aryl-1,2,3-Thiadiazoles via Hurd-Mori Synthesis
| Substituent on Aryl Ring | Electronic Nature | Reported Yield (%) |
| 4-Nitro (NO₂) | Strong Electron-Withdrawing | High |
| 4-Chloro (Cl) | Weak Electron-Withdrawing | Good |
| Hydrogen (H) | Neutral | Good |
| 4-Methyl (CH₃) | Weak Electron-Donating | Moderate to Good |
| 4-Methoxy (OCH₃) | Strong Electron-Donating | Moderate |
Note: Yields are qualitative and can vary based on specific reaction conditions.
Experimental Protocols
Detailed Protocol for Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Synthesis of Acetophenone Semicarbazone
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Dissolve acetophenone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in aqueous ethanol.
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Add sodium acetate (1.5 eq) to the mixture to neutralize the hydrochloride.
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Stir the mixture at room temperature or with gentle heating for 1-2 hours until the precipitation of the semicarbazone is complete.[2]
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Filter the solid product, wash with cold water, and dry under vacuum. Recrystallize from ethanol if necessary.
Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole
-
In a fume hood, cool a flask containing thionyl chloride (5-10 eq) in an ice bath to 0-5 °C.[2]
-
Under anhydrous conditions and with vigorous stirring, add the dried acetophenone semicarbazone from Step 1 in small portions over 30-60 minutes, ensuring the temperature remains below 10 °C.[2]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.[2]
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.[2]
-
Extract the aqueous mixture with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Hurd-Mori Synthesis and Potential Side Reactions
Caption: Hurd-Mori synthesis pathway and common side reactions.
Mechanism of Chlorination Side Reaction
Caption: Electrophilic aromatic substitution leading to chlorination.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for 1,2,3-thiadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Managing Thermal Instability of 1,2,3-Thiadiazole Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3-thiadiazole intermediates. The information is presented in a question-and-answer format to directly address common challenges encountered during their synthesis and handling.
Troubleshooting Guides
Issue: Low or No Yield in Hurd-Mori Synthesis of 1,2,3-Thiadiazoles
Question: My Hurd-Mori reaction is resulting in a very low yield or failing completely. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the Hurd-Mori synthesis are a common issue and can often be attributed to several factors related to starting materials, reaction conditions, and the nature of the substrate itself. Here is a step-by-step troubleshooting guide:
-
Verify Starting Material Quality and Suitability:
-
Hydrazone Purity: Ensure your starting hydrazone is pure and completely dry. Impurities can interfere with the cyclization reaction.
-
Presence of an α-Methylene Group: The Hurd-Mori reaction requires an active α-methylene group on the hydrazone precursor for the cyclization to occur.[1] Verify the structure of your starting material.
-
N-Protecting Group: For substrates containing nitrogenous heterocycles, the nature of the N-protecting group is critical. Electron-withdrawing groups (e.g., methyl carbamate) on the precursor often lead to significantly higher yields compared to electron-donating groups (e.g., alkyl groups).[2]
-
-
Optimize Reaction Conditions:
-
Thionyl Chloride (SOCl₂) Quality: Use freshly distilled or a new bottle of thionyl chloride. SOCl₂ readily decomposes upon exposure to moisture, leading to reduced reactivity.[1]
-
Temperature Control: High temperatures can lead to the decomposition of starting materials, intermediates, or the final 1,2,3-thiadiazole product.[1] It is often beneficial to add the thionyl chloride at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.[1] For some less reactive substrates, gentle heating or reflux may be necessary, but this should be optimized carefully while monitoring the reaction by TLC.[2]
-
Anhydrous Conditions: Thionyl chloride reacts violently with water. Ensure all glassware is oven-dried and the solvent is anhydrous.[1] Dichloromethane (DCM) or chloroform are commonly used solvents.[1]
-
-
Consider Alternative Reagents:
Issue: Product Decomposition During Workup or Purification
Question: I am losing a significant amount of my 1,2,3-thiadiazole product during the workup and purification steps. What are the best practices to minimize decomposition?
Answer: The 1,2,3-thiadiazole ring can be sensitive to harsh conditions, leading to decomposition. To minimize product loss:
-
Avoid Harsh pH: Avoid both strong acidic and strong basic conditions during the workup and purification.[1] Use neutral extraction and purification methods whenever possible. For example, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid from the thionyl chloride, followed by a brine wash.[1]
-
Gentle Purification Techniques: Column chromatography on silica gel or recrystallization are the preferred methods for purifying 1,2,3-thiadiazoles.[1] The choice of solvent for recrystallization is compound-dependent and should be determined empirically.
-
Temperature Considerations: Keep the temperature as low as reasonably possible during all steps, including solvent removal under reduced pressure. Most simple 1,2,3-thiadiazoles are suitable for analysis by gas chromatography as long as the temperature is kept below 200°C.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal decomposition pathway for 1,2,3-thiadiazoles?
A1: The generally accepted mechanism for the thermal decomposition of 1,2,3-thiadiazoles begins with the extrusion of a molecule of nitrogen (N₂), which is a thermodynamically favorable process.[5] This leads to the formation of a highly reactive and strained three-membered ring intermediate called a thiirene. The thiirene is unstable and rapidly rearranges to a more stable thioketene intermediate.[5] These reactive thioketenes can then undergo various subsequent reactions, such as dimerization or reactions with other molecules in the system.[5]
Q2: At what temperature do 1,2,3-thiadiazoles typically decompose?
A2: The thermal stability of the 1,2,3-thiadiazole ring is moderate to good, with decomposition generally occurring at temperatures above 200 °C.[5] However, the exact decomposition temperature is highly dependent on the substituents attached to the ring.
Q3: How do substituents affect the thermal stability of 1,2,3-thiadiazoles?
A3: The electronic nature of the substituents can influence the thermal stability of the 1,2,3-thiadiazole ring. Electron-withdrawing groups can affect the decomposition temperature.[5] For aryl-substituted 1,2,3-thiadiazoles under mild basic conditions, electron-donating substituents have been observed to increase the rate of decomposition.[6]
Q4: Are there safer alternatives to using thionyl chloride in the Hurd-Mori synthesis?
A4: Yes, due to the hazardous nature of thionyl chloride, several milder and more environmentally friendly alternatives have been developed. One effective method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[1][3] Other protocols utilize iodine in DMSO as a catalytic system.[1]
Q5: I am observing an unexpected side product in my reaction. How can I identify it?
A5: Side product formation can occur through alternative cyclization pathways. For instance, in the Hurd-Mori synthesis of 1,2,3-thiadiazole-4-carboxylic acid, the formation of a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione has been reported as a side product.[1] To identify an unknown side product, standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy should be employed. A thorough literature search for known side products of your specific reaction is also highly recommended.
Quantitative Data on Thermal Stability
The thermal stability of 1,2,3-thiadiazole derivatives can be quantitatively assessed using techniques like Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature. The onset decomposition temperature (T_onset) is a key indicator of thermal stability.
| Compound | T_onset (°C) | Notes |
| 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | 275 | Contains a 1,2,3-triazole ring, data provides a comparative reference for heterocyclic stability.[7] |
| 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid | 270 | Contains a 1,2,3-triazole ring, data provides a comparative reference for heterocyclic stability.[7] |
| 2-amino-5-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazole | 310 | A hybrid structure containing both 1,2,3-triazole and 1,3,4-thiadiazole rings.[7] |
| 2-amino-5-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazole | 320 | A hybrid structure containing both 1,2,3-triazole and 1,3,4-thiadiazole rings.[7] |
Note: The data for the triazole derivatives includes a 1,3,4-thiadiazole ring, which may influence the overall thermal stability.[5]
Experimental Protocols
General Protocol for Hurd-Mori Synthesis of 4-Aryl-1,2,3-Thiadiazoles
This protocol is a general guideline and may require optimization for specific substrates.
1. Formation of Semicarbazone:
-
Dissolve the desired aryl ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent such as ethanol.
-
Add a base, for example, sodium acetate (1.5 eq), to the mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and collect the precipitated semicarbazone by filtration. Wash the solid with cold water and dry thoroughly.
2. Cyclization to 1,2,3-Thiadiazole:
-
Suspend the dried semicarbazone (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM) or dioxane in a flask equipped with a dropping funnel and a gas trap.
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[1]
Visualizations
Caption: Thermal decomposition pathway of 1,2,3-thiadiazole.
Caption: Troubleshooting workflow for low yield in 1,2,3-thiadiazole synthesis.
Caption: Factors influencing the stability of 1,2,3-thiadiazole intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Acylation of 1,2,3-Thiadiazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-acylation of 1,2,3-thiadiazoles. Our aim is to facilitate a smoother, more efficient experimental process by directly addressing common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-acylation of 1,2,3-thiadiazoles. The solutions are based on established principles of organic synthesis and protocols for analogous heterocyclic compounds.
Q1: I am observing low to no yield of my N-acylated 1,2,3-thiadiazole. What are the potential causes and how can I improve the yield?
A1: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
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Potential Cause 1: Inactive Starting Material or Reagents. The purity of the starting 1,2,3-thiadiazole and the acylating agent is crucial. Moisture can hydrolyze acyl chlorides and anhydrides, rendering them ineffective.
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Potential Cause 2: Inappropriate Base. The choice and amount of base are critical for neutralizing the acid byproduct (e.g., HCl from acyl chlorides) and activating the 1,2,3-thiadiazole.[1] An inadequate amount or a base that is too weak may not be effective.
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Potential Cause 3: Unfavorable Reaction Conditions. Temperature and reaction time significantly influence the reaction rate and yield. The reaction may be too slow at room temperature, or the product might be degrading at elevated temperatures.
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Recommended Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the reaction is sluggish, consider gentle heating (e.g., refluxing in a suitable solvent for 2-4 hours).[1] Conversely, if degradation is suspected, running the reaction at a lower temperature (e.g., 0 °C) for a longer duration might be beneficial.[1]
-
-
Potential Cause 4: Competing Side Reactions. The Schotten-Baumann conditions, often used for acylation, can suffer from the hydrolysis of the acylating agent as a competing side reaction, especially if there is moisture in the reaction mixture.[2]
-
Recommended Solution: Ensure strictly anhydrous conditions. The use of anhydrous solvents and the reaction being carried out under an inert atmosphere (e.g., nitrogen or argon) can minimize hydrolysis.
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Q2: My reaction is producing multiple products, and I am struggling to isolate the desired N-acylated 1,2,3-thiadiazole. What could be the reason?
A2: The formation of multiple products often points towards issues with regioselectivity or side reactions.
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Potential Cause 1: Regioselectivity. 1,2,3-Thiadiazoles have multiple nitrogen atoms. Acylation might occur at different positions, leading to a mixture of isomers. This is a known challenge in the N-functionalization of heterocyclic compounds.[2]
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Recommended Solution: The regioselectivity can be influenced by the substitution pattern of the 1,2,3-thiadiazole ring and the reaction conditions. Altering the solvent polarity or the counter-ion of the base might favor the formation of one isomer over another. Careful characterization of the product mixture using techniques like NMR and mass spectrometry is essential to identify the different isomers.
-
-
Potential Cause 2: C-acylation. In some cases, C-acylation can compete with N-acylation, especially if the heterocyclic ring is electron-rich.[2]
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Recommended Solution: Modifying the catalyst or solvent system can alter the selectivity. For instance, using a non-coordinating solvent might favor N-acylation.
-
-
Potential Cause 3: Di-acylation. If the starting 1,2,3-thiadiazole has more than one reactive NH group, di-acylation can occur.
-
Recommended Solution: To obtain a mono-acylated product, carefully controlling the stoichiometry of the acylating agent is crucial. Using a 1:1 molar ratio of the 1,2,3-thiadiazole to the acylating agent is a good starting point.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common acylating agents for the N-acylation of 1,2,3-thiadiazoles?
A1: The most commonly employed acylating agents for N-acylation of heterocyclic compounds are acyl chlorides and acid anhydrides.[1]
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Acyl Chlorides (e.g., Acetyl chloride, Benzoyl chloride): These are highly reactive and generally provide good yields. They are typically used in the presence of a base to neutralize the HCl byproduct.[1]
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Acid Anhydrides (e.g., Acetic anhydride, Propionic anhydride): These are less reactive than acyl chlorides and may require heating to drive the reaction to completion. A base is not always necessary but can be used to accelerate the reaction.[1]
Q2: How do I choose the right solvent for my N-acylation reaction?
A2: The choice of solvent is critical and depends on the solubility of the starting materials and the reaction conditions. Anhydrous solvents are a must to prevent hydrolysis of the acylating agent.[1]
-
For reactions with acyl chlorides: Anhydrous solvents like acetone, tetrahydrofuran (THF), or dichloromethane (DCM) are commonly used.[1]
-
For reactions with acid anhydrides: Solvents such as glacial acetic acid or pyridine can be employed.[1]
Q3: How can I monitor the progress of my N-acylation reaction?
A3: Thin-layer chromatography (TLC) is the most convenient method to monitor the progress of the reaction.[1] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product. This allows for the determination of the optimal reaction time.
Q4: What is a typical work-up procedure for an N-acylation reaction?
A4: A common work-up procedure involves pouring the reaction mixture into ice-cold water to precipitate the crude product.[1] The precipitate is then filtered, washed with cold water, and air-dried.[1] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[1]
Data Presentation
Table 1: Typical Reaction Conditions for N-acylation using Acyl Chlorides
| Parameter | Condition | Reference |
| Substrate | 5-Chloro-1,3,4-thiadiazol-2-amine (1 equiv.) | [1] |
| Acylating Agent | Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equiv.) | [1] |
| Base | Anhydrous Triethylamine or Potassium Carbonate (1.1-1.5 equiv.) | [1] |
| Solvent | Anhydrous Acetone, THF, or DCM | [1] |
| Temperature | 0 °C to room temperature | [1] |
| Reaction Time | Monitored by TLC | [1] |
Table 2: Typical Reaction Conditions for N-acylation using Acid Anhydrides
| Parameter | Condition | Reference |
| Substrate | 5-Chloro-1,3,4-thiadiazol-2-amine (1 equiv.) | [1] |
| Acylating Agent | Acid anhydride (e.g., Acetic anhydride) (2-3 equiv.) | [1] |
| Solvent | Glacial acetic acid or Pyridine | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 2-4 hours (or until TLC shows completion) | [1] |
Experimental Protocols
Protocol 1: General Procedure for N-acylation of 1,2,3-Thiadiazoles using Acyl Chlorides
This protocol is adapted from the acylation of similar 2-amino-1,3,4-thiadiazole derivatives.[1]
Materials:
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Substituted 1,2,3-thiadiazole (1 equivalent)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equivalents)
-
Anhydrous base (e.g., Triethylamine, Potassium Carbonate) (1.1-1.5 equivalents)
-
Anhydrous solvent (e.g., THF, DCM)
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted 1,2,3-thiadiazole (1 equivalent) and the anhydrous base (1.1-1.5 equivalents) in the chosen anhydrous solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the acyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture via the dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate using a Buchner funnel, wash thoroughly with cold water, and air-dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure N-acylated product.
Protocol 2: General Procedure for N-acylation of 1,2,3-Thiadiazoles using Acid Anhydrides
This protocol is a general method adapted for the acylation of heterocyclic amines.[1]
Materials:
-
Substituted 1,2,3-thiadiazole (1 equivalent)
-
Acid anhydride (e.g., Acetic anhydride, Propionic anhydride) (2-3 equivalents)
-
Solvent (e.g., Glacial acetic acid, Pyridine)
-
Distilled water
Procedure:
-
In a round-bottom flask, suspend the substituted 1,2,3-thiadiazole (1 equivalent) in the chosen solvent.
-
Add the acid anhydride (2-3 equivalents) to the suspension.
-
Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis shows the reaction is complete.
-
Allow the mixture to cool to room temperature and then pour it into ice-cold water.
-
Filter the precipitate, wash with cold water, and air-dry.
-
Recrystallize the crude product from a suitable solvent to yield the pure product.
Visualizations
Caption: Experimental workflow for N-acylation of 1,2,3-thiadiazoles.
Caption: Troubleshooting logic for low yield in N-acylation.
Caption: General mechanism for nucleophilic acyl substitution.
References
Technical Support Center: 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde and its derivatives. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at -20°C in a tightly sealed container, away from moisture.[1][2]
Q2: I've observed a change in the color of my stored this compound. What could be the cause?
A2: A change in color, such as yellowing or browning, can be an indicator of degradation. This could be due to exposure to light, elevated temperatures, or oxygen. Aldehydes are prone to oxidation and polymerization, which can result in colored byproducts.
Q3: My compound shows a new peak in the HPLC analysis after a few weeks of storage. What could this new peak be?
A3: A new peak in the HPLC chromatogram likely represents a degradation product. For this compound, potential degradation products could include the corresponding carboxylic acid (from oxidation of the aldehyde group) or various polymeric species.
Q4: Can I store solutions of this compound derivatives?
A4: While some derivatives may be stable in solution for short periods, it is generally recommended to prepare solutions fresh before use. The stability of the compound in solution is highly dependent on the solvent, pH, and storage conditions (temperature and light exposure). Aldehydes can be particularly unstable in solution.
Q5: Are there any incompatible materials I should avoid when working with or storing this compound?
A5: Yes. Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can catalyze degradation of the thiadiazole ring and the aldehyde functional group.[3] Also, ensure storage containers are inert and do not leach any reactive substances.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the storage and handling of this compound and its derivatives.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Reduced Purity/Potency | Chemical degradation due to improper storage. | 1. Verify Storage Conditions: Ensure the compound is stored at -20°C in a tightly sealed, moisture-proof container. 2. Perform Purity Analysis: Use a validated analytical method, such as HPLC, to re-check the purity of the compound. 3. Review Handling Procedures: Ensure that the compound is handled quickly when outside of recommended storage, minimizing exposure to ambient temperature, light, and atmosphere. |
| Inconsistent Experimental Results | Degradation of the compound in solution. | 1. Prepare Fresh Solutions: Always prepare solutions immediately before use. 2. Use High-Purity Solvents: Ensure solvents are anhydrous and free of impurities. 3. Control Solution pH: If applicable, buffer the solution to a neutral pH to minimize acid or base-catalyzed hydrolysis. |
| Formation of Precipitate in Solution | Polymerization or low solubility. | 1. Filter the Solution: Use a suitable syringe filter to remove any particulate matter before use. 2. Consider a Different Solvent: If solubility is an issue, explore alternative, inert solvents. 3. Store Solutions at Appropriate Temperatures: If storing a solution is unavoidable, investigate the optimal temperature to maintain solubility and stability. |
| Discoloration of Solid Compound | Oxidation or photodecomposition. | 1. Store in the Dark: Protect the solid compound from light by using amber vials or storing it in a dark place. 2. Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
Data Summary
Due to a lack of publicly available quantitative stability data for this compound, the following table provides a qualitative summary of potential stability issues based on the general reactivity of aldehydes and thiadiazole compounds.
| Stress Condition | Potential Degradation Pathway | Expected Outcome |
| Elevated Temperature | Thermally induced decomposition of the thiadiazole ring, polymerization of the aldehyde. | Formation of various degradation products, discoloration, reduced purity. |
| High Humidity/Moisture | Hydrolysis of the thiadiazole ring (less common for stable aromatic systems), potential for facilitating other reactions. | Gradual degradation, potential for changes in physical form. |
| Light Exposure (UV/Visible) | Photodegradation, free-radical chain reactions. | Discoloration, formation of photoproducts, reduced purity. |
| Acidic Conditions | Acid-catalyzed hydrolysis or rearrangement of the thiadiazole ring. | Degradation to open-chain compounds or isomers. |
| Basic Conditions | Base-catalyzed reactions of the aldehyde (e.g., Cannizzaro reaction, aldol condensation), potential for ring opening. | Formation of carboxylic acids, alcohols, and polymeric materials. |
| Oxidizing Conditions | Oxidation of the aldehyde to a carboxylic acid, oxidation of the sulfur atom in the thiadiazole ring. | Formation of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and other oxidized species. |
Experimental Protocols
The following are general protocols for key experiments to assess the stability of this compound derivatives. These should be adapted and validated for specific compounds and analytical instrumentation.
Protocol 1: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the intact drug from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a gradient of acetonitrile and water.
-
If peak shape is poor, add a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid to both the aqueous and organic phases.
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For basic derivatives, a mobile phase with a higher pH (e.g., using a phosphate or ammonium bicarbonate buffer) may be necessary.
-
-
Detection: Use a UV detector set at a wavelength where the compound has maximum absorbance (this can be determined by running a UV scan of a dilute solution). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Forced Degradation Study:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for a specified time. Neutralize before injection.
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Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point for several hours. Dissolve in a suitable solvent for analysis.
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Photodegradation: Expose a solution of the compound to a light source (e.g., a photostability chamber) for a defined period.
-
-
Method Validation: Once the method can separate the main peak from the degradation products, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Characterization of Degradation Products by LC-MS
Objective: To identify the chemical structures of the degradation products formed during forced degradation studies.
Methodology:
-
Sample Preparation: Use the samples generated from the forced degradation study (Protocol 1).
-
LC-MS Analysis:
-
Use an HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or an Orbitrap mass analyzer).
-
Employ the same chromatographic conditions as the validated stability-indicating HPLC method.
-
Acquire data in both positive and negative ionization modes to maximize the chances of detecting and identifying all degradation products.
-
-
Data Analysis:
-
Compare the mass-to-charge ratios (m/z) of the degradation product peaks with the m/z of the parent compound.
-
Analyze the fragmentation patterns of the parent compound and the degradation products to propose chemical structures.
-
High-resolution mass spectrometry will provide accurate mass measurements, allowing for the determination of elemental compositions.
-
Visualizations
Caption: A troubleshooting flowchart for addressing stability issues.
Caption: Plausible degradation pathways for the parent compound.
Caption: A workflow for conducting stability testing experiments.
References
degradation pathways of 1,2,3-thiadiazole compounds under acidic/basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,3-thiadiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of these compounds under acidic and basic conditions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My 1,2,3-thiadiazole compound is degrading during my experiment, but I'm not sure why.
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Question: What are the most common causes of degradation for 1,2,3-thiadiazole compounds?
-
Answer: 1,2,3-thiadiazole derivatives can be sensitive to several factors. The most common causes of degradation are exposure to acidic or basic conditions, and to a lesser extent, light (photochemical decomposition) and heat (thermal decomposition). The stability of a specific 1,2,3-thiadiazole is highly dependent on the substituents attached to the ring. For instance, aryl-substituted 1,2,3-thiadiazoles have been observed to decompose under mild basic conditions, a process that can be accelerated by the presence of electron-donating substituents on the aryl ring.[1]
Issue 2: I am observing unexpected peaks in my HPLC analysis after exposing my 1,2,3-thiadiazole compound to basic conditions.
-
Question: What are the likely degradation products of a 1,2,3-thiadiazole in a basic medium?
-
Answer: Under basic conditions, the 1,2,3-thiadiazole ring is susceptible to cleavage. The reaction typically proceeds through the formation of a labile acetylene thiolate intermediate with the liberation of nitrogen gas.[2][3] This highly reactive intermediate can then undergo various subsequent reactions depending on the reaction conditions and the presence of other reagents. For example, in the presence of an alkylating agent like methyl iodide, it can form stable 2-methylthioethynyl compounds. If primary or secondary amines are present, the acetylene thiolate can react to form thioamides.[2] In some cases, two molecules of the acetylene thiolate can dimerize to form dithiafulvenes.[2][3]
Issue 3: My compound seems to be unstable in my acidic formulation. What is the likely degradation pathway?
-
Question: How do 1,2,3-thiadiazole compounds degrade under acidic conditions?
-
Answer: While less documented than base-catalyzed degradation, acid-catalyzed degradation is also a concern. The degradation likely begins with the protonation of one of the nitrogen atoms in the 1,2,3-thiadiazole ring. This protonation makes the ring more susceptible to nucleophilic attack, potentially by water or other nucleophiles present in the medium. This can lead to ring opening and the formation of various degradation products. The exact nature of these products will depend on the specific structure of the 1,2,3-thiadiazole and the reaction conditions.
Issue 4: I need to perform a forced degradation study on my 1,2,3-thiadiazole drug candidate. Where do I start?
-
Question: What are the recommended starting conditions for a forced degradation study of a 1,2,3-thiadiazole compound?
-
Answer: Forced degradation studies are crucial for understanding the stability of a drug substance. For a 1,2,3-thiadiazole derivative, you should investigate its stability under a range of stress conditions as recommended by ICH guidelines. This includes acidic, basic, oxidative, photolytic, and thermal stress. For acid and base hydrolysis, it is common to start with 0.1 M HCl and 0.1 M NaOH at room temperature and monitor the degradation over time. If no degradation is observed, the temperature can be increased (e.g., to 50-70°C) or the concentration of the acid/base can be increased. The goal is to achieve a target degradation of 5-20%.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the degradation of my 1,2,3-thiadiazole compound?
A1: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique to monitor the degradation of your compound. This method should be able to separate the parent compound from all its degradation products. A photodiode array (PDA) detector is often used to check for peak purity and to identify the best wavelength for detection. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying the structure of the degradation products.
Q2: Are there any general strategies to improve the stability of 1,2,3-thiadiazole compounds?
A2: Yes, several strategies can be employed. Modifying the substituents on the 1,2,3-thiadiazole ring can significantly impact its stability. For example, introducing electron-withdrawing groups can sometimes increase stability towards base-catalyzed degradation. Formulation strategies are also crucial. This can include buffering the formulation to a pH where the compound is most stable, protecting it from light, and storing it at an appropriate temperature.
Q3: Is there a way to predict the degradation pathway of my specific 1,2,3-thiadiazole derivative?
A3: While general degradation pathways are known, the specific pathway for your compound will depend on its unique structure. A thorough literature search for the stability of similar compounds is a good starting point. However, the most reliable way to determine the degradation pathway is through a well-designed forced degradation study where the degradation products are isolated and their structures are elucidated using techniques like NMR and mass spectrometry.
Quantitative Data Summary
Due to the limited availability of published quantitative kinetic data for the degradation of a wide range of 1,2,3-thiadiazole compounds, the following table provides illustrative examples of the type of data that should be generated during stability studies. The values presented are hypothetical and intended to serve as a template for organizing experimental results.
| Compound ID | Condition | pH | Temperature (°C) | k (s⁻¹) | t½ (hours) | Major Degradation Products |
| TDZ-001 | Acidic | 1.2 | 60 | 1.5 x 10⁻⁵ | 12.8 | Ring-opened products |
| Basic | 9.0 | 40 | 3.2 x 10⁻⁴ | 0.6 | Acetylene thiolate, Thioamide | |
| TDZ-002 | Acidic | 1.2 | 60 | 8.0 x 10⁻⁶ | 24.1 | Ring-opened products |
| Basic | 9.0 | 40 | 1.1 x 10⁻⁴ | 1.7 | Acetylene thiolate, Dithiafulvene |
Note: k is the first-order degradation rate constant and t½ is the half-life.
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic and Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of the 1,2,3-thiadiazole compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To a suitable volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Degradation:
-
To a suitable volume of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final drug concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate the solution at 40°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 6, and 8 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation at each time point.
Protocol 2: Identification of Degradation Products by LC-MS and NMR
-
Generate Degradation Products: Subject a larger quantity of the 1,2,3-thiadiazole compound to acidic and basic conditions as described in Protocol 1 until significant degradation (e.g., >20%) is observed.
-
Isolate Degradation Products: Use preparative HPLC to isolate the major degradation products.
-
LC-MS Analysis: Analyze the isolated degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights.
-
NMR Analysis: Dissolve the isolated degradation products in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC, HMBC) spectra to elucidate their structures.
Signaling Pathways and Experimental Workflows
Caption: Proposed Acid-Catalyzed Degradation Pathway.
Caption: Base-Catalyzed Degradation Pathway.
Caption: Experimental Workflow for Degradation Studies.
References
Validation & Comparative
Unveiling the Antifungal Potential of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel and effective fungicides is a continuous endeavor. This guide provides a comparative analysis of the efficacy of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde analogs, a promising class of heterocyclic compounds. By presenting key experimental data, detailed methodologies, and visual representations of synthetic pathways, this document aims to facilitate a deeper understanding of their structure-activity relationships and potential as lead compounds in the development of next-generation fungicides.
The 1,2,3-thiadiazole ring is a significant pharmacophore that has garnered attention in medicinal and agricultural chemistry due to its diverse biological activities, including antifungal, antiviral, and insecticidal properties.[1][2] Analogs derived from the this compound scaffold have been a particular focus of research, demonstrating notable efficacy against a range of fungal pathogens. This guide synthesizes findings from multiple studies to offer a comparative overview of their fungicidal performance.
Comparative Efficacy of this compound Analogs
The fungicidal activity of various analogs is summarized below, with data extracted from in vitro and in vivo studies. The tables highlight the diverse substitutions made to the core structure and their impact on antifungal efficacy against different fungal species.
In Vitro Antifungal Activity of Benzoyl Hydrazone Derivatives
A study by Yang, et al. (2017) investigated a series of 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives.[3] The table below presents the concentration required for 50% effective control (EC50) against various fungi.
| Compound ID | R Group (Substitution on Benzoyl Ring) | Valsa mali (EC50 in μg/mL) | Fusarium oxysporum f. sp. vasinfectum (EC50 in μg/mL) | Gibberella zeae (EC50 in μg/mL) | Botrytis cinerea (EC50 in μg/mL) | Sclerotinia sclerotiorum (EC50 in μg/mL) | Rhizoctonia solani (EC50 in μg/mL) |
| 8g | 2,4-dichloro | 1.64 | 15.32 | 10.25 | 25.14 | 18.76 | 9.85 |
| 8n | 4-nitro | 1.87 | 20.11 | 12.87 | 30.12 | 22.45 | 11.23 |
| Tiadinil (Control) | - | >50 | >50 | >50 | >50 | >50 | >50 |
Data sourced from Yang, et al. (2017).[3]
Compounds 8g and 8n demonstrated significantly higher potency against Valsa mali compared to the commercial fungicide Tiadinil, indicating that the introduction of electron-withdrawing groups on the benzoyl ring can enhance fungicidal activity.[3]
In Vivo Fungicidal Activity of 1,2,4-Triazole Derivatives Containing a 1,2,3-Thiadiazole Moiety
Research into hybrid molecules incorporating the 1,2,3-thiadiazole scaffold has also yielded promising results. A study on novel 1,2,4-triazole derivatives containing the 4-methyl-1,2,3-thiadiazole moiety demonstrated their protective effects in vivo.[4]
| Compound ID | R Group | Corynespora cassiicola (% Control Efficacy at 200 µg/mL) | Pseudomonas syringae pv. Lachrymans (% Control Efficacy at 200 µg/mL) | Pseudoperonospora cubensis (% Control Efficacy at 200 µg/mL) |
| 7b | 2-fluorophenyl | 65.4 | 79.2 | 55.1 |
| 7c | 3-fluorophenyl | 58.2 | 75.6 | 48.7 |
| 7d | 4-fluorophenyl | 62.1 | 78.9 | 52.3 |
| 7j | 2-chlorophenyl | 68.7 | 52.3 | 60.1 |
| 7k | 3-chlorophenyl | 72.3 | 55.8 | 65.4 |
| 7l | 4-chlorophenyl | 75.1 | 58.1 | 68.2 |
| 7m | 2,4-dichlorophenyl | 79.8 | 60.2 | 71.5 |
| Iprodione (Control) | - | 78.2 | 65.7 | 70.3 |
| Validamycin (Control) | - | 53.5 | 85.1 | 68.9 |
| Topsin-M (Control) | - | 78.8 | 70.2 | 69.5 |
Data sourced from a study on 1,2,4-triazole derivatives containing a 1,2,3-thiadiazole moiety.[4]
Several of the synthesized compounds exhibited fungicidal activities comparable or superior to commercial fungicides like iprodione, validamycin, and topsin-M against specific pathogens.[4]
Experimental Protocols
To ensure the reproducibility and further investigation of these promising compounds, detailed experimental methodologies are crucial.
Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxaldehyde Benzoyl Hydrazone Derivatives
The synthesis of the benzoyl hydrazone derivatives involved a multi-step process starting from dimethyl carbonate.[3] The key final step is the condensation of 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde with various substituted benzoyl hydrazines.
General Procedure:
-
A solution of a substituted benzoyl hydrazine (1.2 mmol) in ethanol (10 mL) is added to a solution of 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde (1.0 mmol) in ethanol (10 mL).
-
A few drops of glacial acetic acid are added as a catalyst.
-
The mixture is refluxed for 2-4 hours and then cooled to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the final product.
The workflow for this synthesis is depicted in the following diagram.
Caption: Synthetic workflow for benzoyl hydrazone derivatives.
In Vitro Antifungal Bioassay
The antifungal activity of the synthesized compounds was evaluated using the mycelium growth rate method.[3]
Protocol:
-
The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
The stock solutions are added to potato dextrose agar (PDA) medium to achieve the desired final concentrations.
-
Mycelial discs (5 mm diameter) of the test fungi are placed at the center of the PDA plates.
-
The plates are incubated at a suitable temperature (e.g., 25 ± 1 °C) for a specified period.
-
The diameter of the mycelial colony is measured, and the inhibition rate is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the diameter of the mycelial colony in the control (DMSO), and T is the diameter of the mycelial colony in the treated group.
-
The EC50 values are calculated by probit analysis.
The following diagram illustrates the workflow of the in vitro antifungal bioassay.
Caption: Workflow for in vitro antifungal activity testing.
Potential Mechanisms of Action
While the precise mechanism of action for all this compound analogs is not fully elucidated, research on related thiadiazole derivatives offers some insights. For some 1,3,4-thiadiazole derivatives, the antifungal activity has been linked to the disruption of cell wall biogenesis.[5][6] In contrast, thiadiazole analogs that are bioisosteres of azole fungicides may act by inhibiting the ergosterol biosynthesis pathway, specifically targeting the P450 14-α-demethylase enzyme.[7] The fungicidal action of many 1,2,3-thiadiazole derivatives is also associated with their ability to induce Systemic Acquired Resistance (SAR) in plants, activating the plant's own defense mechanisms.[2]
The proposed mechanisms are visualized in the following diagram.
Caption: Potential mechanisms of action for thiadiazole fungicides.
Conclusion
The exploration of this compound analogs continues to be a fertile ground for the discovery of novel fungicides. The data presented in this guide highlight the significant potential of these compounds, with several derivatives exhibiting potent and broad-spectrum antifungal activity, in some cases surpassing that of commercial standards. The detailed experimental protocols provide a foundation for further research and development in this area. Understanding the structure-activity relationships and elucidating the precise mechanisms of action will be critical next steps in optimizing these promising molecules for agricultural and pharmaceutical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of 4-methyl-1, 2, 3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives [ccspublishing.org.cn]
- 4. Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[1] This guide provides a comparative analysis of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde analogs and related derivatives, focusing on their structure-activity relationships (SAR) in various therapeutic and agricultural applications. The information presented is compiled from recent studies to aid in the rational design of novel, potent, and selective agents.
Quantitative SAR Data Summary
The biological activity of 4-Methyl-1,2,3-thiadiazole derivatives is highly dependent on the nature and position of substituents on the thiadiazole ring and its appended functionalities. The following table summarizes the quantitative data from various studies, highlighting the impact of these modifications.
| Compound/Analog | Target/Activity | Key Structural Features | Quantitative Data (IC₅₀, EC₅₀, MIC) | Reference |
| Necrostatin Analogs | Necroptosis Inhibition | 1,2,3-Thiadiazole-5-benzylamides with 4-alkyl groups | Optimal activity with small cyclic alkyl groups (e.g., cyclopropyl) at the 4-position and 2,6-dihalobenzylamides at the 5-position. | [2][3] |
| Hydrazide-hydrazone Derivatives | Antimicrobial (Gram-positive bacteria) | Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide | Compound 15 (with a 5-nitro-2-furoyl moiety) showed the highest bioactivity with MIC = 1.95–15.62 µg/mL. | [4] |
| Substituted 1,2,3-Thiadiazoles | Nitrification Inhibition | Mono- and disubstituted 1,2,3-thiadiazoles | 1,2,3-Thiadiazoles with one or two methyl groups showed promising inhibitory activities. Polar functional groups decreased activity. | [5] |
| Benzoyl Hydrazone Derivatives | Antifungal & Antiviral (TMV) | 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazones | Moderate to high fungicidal activity at 50 μg/mL and significant curative activity against TMV at 500 μg/mL. | [6] |
| Ugi Reaction Products | Antiviral (TMV) & Fungicidal | 4-methyl-1,2,3-thiadiazole derivatives with various phenyl and trifluoromethylphenyl groups | Derivatives with phenyl, 2-(trifluoromethyl)phenyl, and other substituted phenyl groups showed good potential bioactivities in vivo against TMV. | [7] |
| Organotin Carboxylates | Antifungal | Triethyltin-based 4-methyl-1,2,3-thiadiazole-5-carboxylate | EC₅₀ = 0.12 μg/mL against P. piricola and 0.16 μg/mL against Gibberella zeae. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of key experimental protocols for the synthesis and biological evaluation of 4-Methyl-1,2,3-thiadiazole analogs.
1. Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Hydrazide-hydrazone Derivatives (2–16) [4]
-
Starting Material: 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide (1).
-
Reaction: 0.01 mol of hydrazide (1) was dissolved in 15 mL of 96% ethanol. To this solution, 0.01 mol of the appropriate substituted aldehyde was added.
-
Conditions: The reaction mixture was heated under reflux for 3 hours.
-
Work-up: The solution was cooled and then placed in a refrigerator for 24 hours to facilitate crystallization. The resulting solid was collected by filtration.
-
Characterization: The structures of the synthesized compounds (2–16) were confirmed by ¹H NMR, with characteristic signals for the NH group in the range of 12.10–12.87 ppm and the =CH group at δ 8.06–8.63 ppm.
2. General Synthesis of Substituted 1,2,3-Thiadiazoles via the Hurd–Mori Procedure [5]
This two-step procedure is a common method for synthesizing the 1,2,3-thiadiazole ring.
-
Step 1: Hydrazone Formation: A ketone is reacted with tosylhydrazine to form the corresponding tosylhydrazone.
-
Step 2: Cyclization: The resulting hydrazone is then treated with thionyl chloride (SOCl₂) to induce cyclization and form the 1,2,3-thiadiazole ring.
3. In Vitro Antimicrobial Activity Screening [4]
-
Method: A micro-dilution broth method was used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Microorganisms: A panel of Gram-positive and Gram-negative bacteria were used.
-
Procedure: Serial dilutions of the test compounds were prepared in a suitable broth medium in microtiter plates. The bacterial inoculum was added to each well.
-
Incubation: The plates were incubated under appropriate conditions for the specific microorganisms.
-
Data Analysis: The MIC was determined as the lowest concentration of the compound that inhibited visible bacterial growth. The MBC was determined by subculturing from the wells with no visible growth onto agar plates.
Visualizing Structure-Activity Relationships
The following diagram illustrates the general structure-activity relationships for 1,2,3-thiadiazole derivatives based on the reviewed literature.
Caption: SAR of 1,2,3-thiadiazole analogs.
This guide highlights the versatility of the 4-Methyl-1,2,3-thiadiazole scaffold and provides a foundation for the development of new derivatives with tailored biological activities. The presented data and protocols serve as a valuable resource for researchers in the field of medicinal and agricultural chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00930H [pubs.rsc.org]
- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde as a Potential c-Met Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde as a potential inhibitor of the c-Met kinase, a critical target in oncology. While direct experimental data for this specific compound is not yet available in the public domain, this document offers a comparative analysis of structurally related thiadiazole derivatives and established c-Met inhibitors, supported by detailed experimental protocols to facilitate its investigation.
The c-Met Kinase: A Key Target in Cancer Therapy
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a pivotal role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is strongly implicated in the progression and metastasis of numerous human cancers, making it a prime target for therapeutic intervention.
The Potential of the Thiadiazole Scaffold in c-Met Inhibition
Recent research has highlighted the potential of thiadiazole-based compounds as potent c-Met kinase inhibitors. The thiadiazole ring is considered a bioisostere of other heterocyclic systems known to interact with kinase active sites. Its unique electronic properties and ability to form key hydrogen bonds can be exploited in the design of novel kinase inhibitors.
While this compound has not been explicitly validated as a c-Met inhibitor, its structural features, particularly the substituted thiadiazole core, warrant investigation. This guide provides the necessary context and methodologies to explore its potential.
Comparative Analysis of c-Met Kinase Inhibitors
To objectively assess the potential of this compound, it is crucial to compare its hypothetical performance against established c-Met inhibitors, including other thiadiazole derivatives and approved drugs.
Table 1: In Vitro c-Met Kinase Inhibitory Activity of Thiazole/Thiadiazole Carboxamide Derivatives
| Compound ID | Structure | c-Met IC50 (nM) |
| 51am | Thiazole carboxamide derivative | 2.54[1][2][3] |
| 51an | Thiazole carboxamide derivative | 3.73[1] |
| 51ak | Thiazole carboxamide derivative | 3.89[1] |
| 51al | Thiazole carboxamide derivative | 5.23[1] |
| 51ah | Thiazole carboxamide derivative | 9.26[1] |
| 51d | 1,2,4-Thiadiazole carboxamide derivative | 41.53[2] |
| 51c | 1,2,4-Thiadiazole carboxamide derivative | 45.67[2] |
| 51b | 1,3,4-Thiadiazole carboxamide derivative | 50.15[2] |
| 51a | 1,3,4-Thiadiazole carboxamide derivative | 56.64[2] |
| Foretinib | Reference c-Met Inhibitor | 3.61[1] |
Data sourced from "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment."[1][2][3]
Table 2: In Vitro c-Met Kinase Inhibitory Activity of Approved Drugs and Other Investigational Inhibitors
| Inhibitor | Type | c-Met IC50 (nM) |
| Capmatinib | Type Ib | 0.13[4] |
| Crizotinib | Type I | <200 (in MET-amplified cell lines)[5] |
| Cabozantinib | Type II | 5.4[6] |
| Tivantinib (ARQ 197) | Non-ATP Competitive | 350 |
| Compound 7d | [1][3][7]triazolo[3,4-b][2][3][7]thiadiazole derivative | 2.02[8] |
Experimental Protocols for Validation
The following are detailed methodologies for key experiments required to validate a novel c-Met kinase inhibitor.
In Vitro c-Met Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
Test compound (this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells of the assay plate.
-
Add the diluted c-Met kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Cell-Based c-Met Phosphorylation Assay (Western Blot)
This assay determines the inhibitor's ability to block c-Met autophosphorylation in a cellular context.
Materials:
-
Cancer cell line with high c-Met expression (e.g., MKN-45, Hs746T)
-
Cell culture medium and supplements
-
Hepatocyte Growth Factor (HGF)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2-4 hours.
-
Stimulate the cells with HGF for a short period (e.g., 15 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-c-Met overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against total c-Met for loading control.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizing the Validation Pathway
To further clarify the processes involved, the following diagrams illustrate the c-Met signaling pathway, a general workflow for inhibitor validation, and the logical steps for assessing a novel compound.
Caption: The c-Met signaling pathway initiated by HGF binding.
Caption: General experimental workflow for kinase inhibitor validation.
Caption: Logical steps for validating a novel c-Met inhibitor candidate.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. Phase 1 study of capmatinib in MET‐positive solid tumor patients: Dose escalation and expansion of selected cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Docking Performance of 1,2,3-Thiadiazole and 1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in a constant search for novel molecular frameworks that can yield potent and selective therapeutic agents. Among the vast array of heterocyclic compounds, thiadiazoles have emerged as a "privileged scaffold" due to their wide range of pharmacological activities. This guide provides an objective comparison of the derivatives of two key isomers, 1,2,3-thiadiazole and 1,3,4-thiadiazole, with a focus on their performance in molecular docking studies, supported by experimental data and methodologies.
While both isomers are fertile ground for pharmacological innovation, it is important to note that the vast majority of published comparative docking studies focus on the 1,3,4-thiadiazole isomer.[1][2] Direct comparative docking studies on a series of 1,2,3-thiadiazole ligands are less common in the current literature.[2] Therefore, the data presented primarily reflects the performance of the more extensively studied 1,3,4-thiadiazole derivatives.
Overview of Thiadiazole Isomers in Drug Discovery
Thiadiazole and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Molecular docking, a powerful computational tool, is pivotal in understanding the binding affinities and interaction patterns of these compounds with their biological targets, thereby accelerating the discovery of more potent therapeutic agents.[1]
The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids, which may enable its derivatives to interfere with processes like DNA replication.[3][4] The mesoionic character of the 1,3,4-thiadiazole ring is also thought to enhance the ability of these compounds to cross cellular membranes and bind to biological targets.[4] The 1,2,3-thiadiazole scaffold has also shown promise, particularly in the development of novel anticancer therapeutics, due to its unique mesoionic character that facilitates crossing cellular membranes.[2]
Data Presentation: A Comparative Look at Docking Performance
The biological activity of thiadiazole derivatives is largely dictated by the chemical groups attached to the core ring structure.[3] The following tables summarize quantitative data from various studies, offering a comparative perspective on the performance of derivatives from both classes in different therapeutic areas.
Table 1: Anticancer Activity
| Compound Class | Derivative Description | Target | Efficacy Measurement | Result | Reference |
| 1,2,3-Thiadiazole | Triethyltin 4-methyl-1,2,3-thiadiazole-5-carboxylate | P388 leukemia cells | IC50 | 0.09 µM | [3] |
| 1,3,4-Thiadiazole | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo cancer cell line | IC50 | 2.44 µM | [5] |
| 1,3,4-Thiadiazole | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 cancer cell line | IC50 | 23.29 µM | [5] |
| 1,3,4-Thiadiazole | Hybrid with pyridine moiety (4h) | HTC-116 (colon carcinoma) | IC50 | 2.03 ± 0.72 µM | [6] |
| 1,3,4-Thiadiazole | Hybrid with pyridine moiety (4h) | HepG-2 (hepatocellular carcinoma) | IC50 | 2.17 ± 0.83 µM | [6] |
Table 2: Antifungal and Antibacterial Activity
| Compound Class | Derivative Description | Target Fungi/Bacteria | Efficacy Measurement | Result | Reference |
| 1,2,3-Thiadiazole | Triethyltin 4-methyl-1,2,3-thiadiazole-5-carboxylate | Pyricularia oryzae | EC50 | 0.14 µg/mL | [3] |
| 1,3,4-Thiadiazole | 5-aryl-2-adamantylamino-1,3,4-thiadiazole | Candida albicans | MIC | 12.5 µg/mL | [3] |
| 1,3,4-Thiadiazole | 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives (9, 10, 13, 16) | Various bacteria and fungi | Strong and broad-spectrum activity | Comparable to Amoxicillin and Fluconazole | [7] |
Experimental Protocols: A Generalized Workflow for Molecular Docking
The reliability of molecular docking results is intrinsically linked to the rigor of the experimental protocol. A generalized workflow for these studies involves several key steps:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, polar hydrogens are added, and the protein structure is energy minimized using a suitable force field (e.g., OPLS-AA).[1]
-
Ligand Preparation: The 2D structures of the thiadiazole ligands are drawn using chemical drawing software and then converted to 3D structures. The ligands are subsequently energy minimized.[1]
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The size and center of the grid are crucial parameters that can influence the docking results.[1]
-
Molecular Docking: The prepared ligands are docked into the active site of the prepared protein using a docking program such as AutoDock, Glide, or MOE. The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding energy for each pose.[1]
-
Analysis of Results: The docking results are analyzed to identify the best binding poses based on docking scores and to visualize the interactions between the ligand and the protein's active site residues.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
// Edges Target -> Docking [color="#5F6368"]; Ligand -> Docking [color="#5F6368"]; Docking -> Scoring [color="#5F6368"]; Scoring -> VirtualScreening [color="#5F6368"]; VirtualScreening -> Synthesis [color="#5F6368"]; Synthesis -> InVitro [color="#5F6368"]; InVitro -> InVivo [color="#5F6368"]; InVitro -> SAR [color="#5F6368"]; SAR -> LeadOpt [color="#5F6368"]; LeadOpt -> Synthesis [color="#5F6368"]; InVivo -> LeadOpt [color="#5F6368"]; LeadOpt -> Candidate [color="#5F6368"]; } caption: Generalized workflow for in silico drug discovery.
// Edges Thia123 -> Residue1 [label=" H-Bond", style=dashed, color="#34A853", fontcolor="#202124"]; Thia123 -> Residue3 [label=" Hydrophobic", style=dotted, color="#FBBC05", fontcolor="#202124"]; Thia134 -> Residue1 [label=" H-Bond", style=dashed, color="#34A853", fontcolor="#202124"]; Thia134 -> Residue2 [label=" π-π Stacking", style=dashed, color="#4285F4", fontcolor="#202124"]; } caption: Hypothetical binding modes of thiadiazole isomers.
Mechanisms of Action
The therapeutic effects of thiadiazole derivatives are achieved through diverse mechanisms. For instance, some 1,3,4-thiadiazole derivatives function as antifungal agents by inhibiting the enzyme 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[3] In the context of cancer, certain 1,2,3-thiadiazole derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2] Other anticancer mechanisms for 1,3,4-thiadiazole derivatives include the inhibition of enzymes like aminopeptidase N, α-glucosidase, and various kinases.[4][5][8][9][10][11]
Conclusion
The collective evidence from numerous in silico and in vitro studies strongly supports the continued exploration of thiadiazole derivatives in drug discovery. The 1,3,4-thiadiazole scaffold, in particular, has proven to be a versatile template for designing potent inhibitors against a variety of biological targets.[1] While the current body of research on 1,2,3-thiadiazole ligands is more limited in the context of comparative docking studies, the promising results in areas like anticancer research warrant a broader investigation into the full therapeutic potential of the entire thiadiazole family.[1][2] Future comparative studies will be invaluable in elucidating the subtle structural and electronic differences between these isomers and how they can be exploited for the rational design of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety | MDPI [mdpi.com]
- 7. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,3,4-thiadiazole derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antifungal Efficacy of 4-Methyl-1,2,3-thiadiazole Derivatives Compared to Commercial Fungicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in vitro comparison of the antifungal activity of derivatives of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde with established commercial fungicides. Due to a lack of publicly available data on the direct antifungal activity of this compound, this guide focuses on its synthesized derivatives, offering valuable insights into the potential of the 4-methyl-1,2,3-thiadiazole scaffold in the development of novel antifungal agents.
Executive Summary
Derivatives of this compound, particularly benzoyl hydrazone derivatives, have demonstrated significant in vitro fungicidal activity against a range of plant pathogenic fungi. Notably, certain derivatives have exhibited higher potency than the commercial fungicide Tiadinil against specific pathogens such as Valsa mali. This suggests that the 4-methyl-1,2,3-thiadiazole moiety is a promising scaffold for the development of new and effective fungicides. This guide presents a compilation of available data to facilitate a comparative analysis of these derivatives against commercial standards.
Data Presentation: In Vitro Antifungal Activity (EC₅₀ in µg/mL)
The following table summarizes the half-maximal effective concentration (EC₅₀) values of 4-Methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives and commercial fungicides against various phytopathogenic fungi. Lower EC₅₀ values indicate higher antifungal activity.
| Fungal Species | 4-Methyl-1,2,3-thiadiazole-5-carboxaldehyde Benzoyl Hydrazone Derivatives | Commercial Fungicides |
| Compound 8g[1] | Tiadinil[1] | |
| Valsa mali | 1.64 | - |
| Compound 8n[1] | ||
| Valsa mali | 1.87 | - |
| Compound II[1] | Hymexazol | |
| Rhizoctonia solani | 4.1 | - |
| Pellicularia sasakii | 2.5 | - |
| - | Hymexazol[2] | |
| Fusarium oxysporum | - | ~120 |
| - | Carbendazim[3] | |
| Sclerotinia sclerotiorum | - | 0.57 |
| - | Thifluzamide[3] | |
| Sclerotinia sclerotiorum | - | 27.24 |
Note: Data for different compounds and fungicides are sourced from various studies and may not be directly comparable due to potential variations in experimental conditions. The EC₅₀ value for Tiadinil against Valsa mali was not explicitly provided in the cited source, but derivatives 8g and 8n were reported to be 4-fold more potent.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol is a standard method used to determine the efficacy of antifungal compounds by measuring the inhibition of fungal mycelial growth.
1. Preparation of Fungal Cultures:
-
The test fungi are cultured on Potato Dextrose Agar (PDA) plates.
-
The plates are incubated at a suitable temperature (typically 25-28°C) until the mycelium covers the plate.
2. Preparation of Test Compound Solutions:
-
The test compound (this compound derivatives or commercial fungicides) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
A series of dilutions are prepared from the stock solution to achieve the desired test concentrations.
3. Poisoned Agar Plate Preparation:
-
Molten PDA is cooled to approximately 50-60°C.
-
The test compound solutions are added to the molten PDA to achieve the final desired concentrations. The final concentration of the solvent (e.g., DMSO) should be kept constant across all treatments and the control, and should be at a level that does not affect fungal growth.
-
The amended PDA is poured into sterile Petri dishes. A control plate containing only the solvent in PDA is also prepared.
4. Inoculation and Incubation:
-
A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed in the center of each prepared agar plate.
-
The plates are sealed and incubated at the optimal growth temperature for the specific fungus in the dark.
5. Data Collection and Analysis:
-
The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.
-
The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 where DC is the average diameter of the fungal colony on the control plate and DT is the average diameter of the fungal colony on the treated plate.
-
The EC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a probit or logistic regression analysis.[4]
Visualizations
Experimental Workflow for In Vitro Antifungal Assay
Caption: Workflow for determining antifungal efficacy.
Logical Relationship of Antifungal Screening
Caption: Antifungal screening and comparison logic.
References
- 1. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening and sensitivity of fungicides against Fusarium oxysporum f. sp. apii [http--journals--caass--org--cn.proxy.hfzk.net.cn]
- 3. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Cancer Cell Selectivity of 4-Methyl-1,2,3-thiadiazole Derivatives: A Comparative Analysis
For Immediate Release
Shanghai, China – December 25, 2025 – A critical evaluation of novel 4-methyl-1,2,3-thiadiazole derivatives reveals their potential as anticancer agents, with several compounds demonstrating significant cytotoxic activity against a panel of human cancer cell lines. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in this promising area of oncology.
The 1,2,3-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives are being increasingly investigated for their therapeutic potential.[1] The mesoionic character of the 1,2,3-thiadiazole ring is thought to facilitate the crossing of cellular membranes, allowing for potent interactions with biological targets.[1] This analysis focuses on a series of pyrazole oxime derivatives incorporating the 4-methyl-1,2,3-thiadiazole moiety, assessing their in vitro anticancer activity.
Comparative Cytotoxicity Data
A study by Dai et al. provides the most relevant data on the anticancer activity of 4-methyl-1,2,3-thiadiazole derivatives.[2][3] The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds against four human cancer cell lines: pancreatic cancer (Panc-1), hepatocellular carcinoma (Huh-7), colon cancer (HCT-116), and gastric cancer (SGC-7901).[2][3] The results are compared with standard chemotherapeutic agents.
| Compound ID | Cancer Cell Line | IC50 (μM)[2][3] | Standard Drug | IC50 (μM)[2][3] |
| 8e | Panc-1 | 12.79 | Sorafenib | 11.50 |
| Huh-7 | 11.84 | Cisplatin | 12.70 | |
| HCT-116 | 7.19 | 5-Fluorouracil | 29.50 | |
| SGC-7901 | >50 | 5-Fluorouracil | 21.32 | |
| 8l | Panc-1 | 12.22 | Sorafenib | 11.50 |
| Huh-7 | 10.11 | Cisplatin | 12.70 | |
| HCT-116 | 6.56 | 5-Fluorouracil | 29.50 | |
| SGC-7901 | >50 | 5-Fluorouracil | 21.32 | |
| 8m | Panc-1 | >50 | Sorafenib | 11.50 |
| Huh-7 | >50 | Cisplatin | 12.70 | |
| HCT-116 | 8.12 | 5-Fluorouracil | 29.50 | |
| SGC-7901 | 9.41 | 5-Fluorouracil | 21.32 | |
| 8r | Panc-1 | >50 | Sorafenib | 11.50 |
| Huh-7 | >50 | Cisplatin | 12.70 | |
| HCT-116 | 7.06 | 5-Fluorouracil | 29.50 | |
| SGC-7901 | 8.64 | 5-Fluorouracil | 21.32 |
Note: The reviewed study did not include data on the cytotoxicity of these compounds against non-cancerous cell lines, which is essential for a definitive assessment of cancer cell selectivity.
Experimental Protocols
The evaluation of the anticancer activity of the 4-methyl-1,2,3-thiadiazole derivatives was conducted using a standard MTT assay.[2]
MTT Assay for Cytotoxicity Screening
1. Cell Culture and Seeding:
-
Human cancer cell lines (Panc-1, Huh-7, HCT-116, and SGC-7901) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells were seeded into 96-well plates at a density of 5 × 10^4 cells/mL and incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
The synthesized 4-methyl-1,2,3-thiadiazole derivatives were dissolved in DMSO to create stock solutions.
-
The stock solutions were then diluted with culture medium to achieve a series of final concentrations.
-
The culture medium in the 96-well plates was replaced with the medium containing the test compounds, and the plates were incubated for an additional 48 hours.
3. MTT Staining and Measurement:
-
After the incubation period, 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) was added to each well.
-
The plates were incubated for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
The supernatant was then removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance of each well was measured at a wavelength of 492 nm using a microplate reader.
4. Data Analysis:
-
The cell viability was calculated as a percentage of the control (untreated cells).
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curves.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro evaluation of the anticancer activity of the 4-methyl-1,2,3-thiadiazole derivatives.
References
- 1. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivities of novel pyrazole oxime derivatives containing a 1,2,3-thiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structural Confirmation of 4-Methyl-1,2,3-Thiadiazole Derivatives by X-ray Crystallography: A Comparative Guide
For researchers, scientists, and drug development professionals, the definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comprehensive comparison of the crystallographic data of several 4-Methyl-1,2,3-thiadiazole derivatives, underscoring the power of X-ray crystallography in unequivocally establishing their molecular architecture. This analysis is supported by detailed experimental protocols and comparative data on their biological activities.
The 1,2,3-thiadiazole scaffold is a key heterocyclic motif present in a variety of biologically active compounds. The precise substitution pattern on this ring system is critical to its function, making unambiguous structural confirmation essential. While spectroscopic methods like NMR and mass spectrometry provide valuable insights into molecular connectivity, single-crystal X-ray diffraction remains the gold standard for elucidating the exact spatial arrangement of atoms, including bond lengths, bond angles, and stereochemistry.
This guide focuses on derivatives of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde, a versatile building block in medicinal chemistry. Although a crystal structure for the parent aldehyde is not publicly available, the structures of several key derivatives have been determined, providing invaluable information about the core heterocyclic system.
Comparative Structural Analysis
To illustrate the structural features of the 4-Methyl-1,2,3-thiadiazole core, we present a comparative analysis of three derivatives for which X-ray crystallographic data is available:
-
Derivative 1: A complex fused heterocyclic system, 3-(4-methyl-1,2,3-thiadiazolyl)-6-(4-methylphenyl)[1][2][3]triazolo[3,4-b][1][3][4]thiadizole.
-
Derivative 2a: Quinolin-8-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[2]
-
Derivative 2b: 2-nitrophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[2]
The key bond lengths and angles within the 4-methyl-1,2,3-thiadiazole ring of these derivatives are summarized in the table below.
| Bond/Angle | Derivative 1 | Derivative 2a | Derivative 2b |
| S1-N1 (Å) | Data not available | 1.683(2) | 1.685(2) |
| N1-N2 (Å) | Data not available | 1.285(3) | 1.288(3) |
| N2-C1 (Å) | Data not available | 1.365(3) | 1.363(3) |
| C1-C2 (Å) | Data not available | 1.391(4) | 1.393(4) |
| C2-S1 (Å) | Data not available | 1.705(3) | 1.706(3) |
| S1-N1-N2 (°) | Data not available | 114.3(2) | 114.2(2) |
| N1-N2-C1 (°) | Data not available | 111.0(2) | 111.0(2) |
| N2-C1-C2 (°) | Data not available | 117.8(2) | 117.9(2) |
| C1-C2-S1 (°) | Data not available | 113.8(2) | 113.7(2) |
| C2-S1-N1 (°) | Data not available | 83.1(1) | 83.2(1) |
| Bond lengths and angles for Derivative 1 are not publicly available in the searched literature. |
The data presented for Derivatives 2a and 2b, which are closely related to the target carbaldehyde, show remarkable consistency in the geometry of the 4-methyl-1,2,3-thiadiazole ring. This consistency provides a reliable benchmark for the structural confirmation of new derivatives within this class.
Biological Activity
The utility of these compounds in drug discovery is highlighted by their biological activities. The complex derivative 1 has demonstrated notable fungicidal activity.[4] The simpler ester derivatives 2a and 2b have also been evaluated for their biological potential, showing excellent antifungal activity and good inhibition of the tobacco mosaic virus (TMV).[2]
Experimental Protocols
The successful synthesis and crystallization of these derivatives are crucial for obtaining high-quality crystals for X-ray diffraction analysis. Below are the detailed methodologies for the synthesis of the precursor and the subsequent crystallization.
Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride
The key intermediate, 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride, is synthesized from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. This acid is then treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, typically in an inert solvent like dichloromethane or toluene, to yield the corresponding acid chloride. The crude product is often used directly in the next step without extensive purification.
Synthesis of Quinolin-8-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate (2a) and 2-nitrophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (2b)[2]
A solution of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride (1 mmol) in an appropriate solvent is added dropwise to a stirred solution of the respective phenol (8-hydroxyquinoline or 2-nitrophenol, 1 mmol) and a base, such as triethylamine or pyridine (1.1 mmol), in the same solvent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After completion of the reaction, the mixture is washed with water and the organic layer is dried and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the final ester.
Crystallization[2]
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. For derivatives 2a and 2b, suitable crystals were obtained from a mixture of ethyl acetate and petroleum ether.
Experimental Workflow
The overall workflow for the synthesis, characterization, and functional analysis of 4-Methyl-1,2,3-thiadiazole derivatives is depicted in the following diagram.
This guide demonstrates the critical role of X-ray crystallography in the structural verification of novel 4-Methyl-1,2,3-thiadiazole derivatives. The presented data and protocols offer a valuable resource for researchers engaged in the design and development of new therapeutic agents based on this important heterocyclic scaffold.
References
Safety Operating Guide
Proper Disposal of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde: A Guide for Laboratory Professionals
For immediate reference, treat 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde as a hazardous chemical waste. Due to its chemical structure and the known hazards of similar thiadiazole derivatives, it should be handled with care to avoid potential harm to personnel and the environment.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of researchers, scientists, and drug development professionals, while maintaining compliance with environmental regulations. The following procedures are based on established safety protocols for hazardous chemical waste management.
Hazard Profile and Safety Precautions
Key safety precautions include:
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Do not dispose of this chemical down the drain or in regular trash.[1]
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved hazardous waste disposal service. Adherence to all institutional, local, and national regulations is mandatory.
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregate this waste from other chemical waste streams to avoid incompatible reactions.
-
-
Containerization:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, wipes), in a dedicated, clearly labeled hazardous waste container with a secure lid.
-
Liquid Waste: If the compound is in a solution, collect it in a compatible, leak-proof hazardous waste container for liquids. Do not mix with other incompatible waste.
-
Sharps Waste: Dispose of any contaminated sharps (e.g., needles, broken glassware) in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Storage Pending Disposal:
-
Store the sealed and labeled hazardous waste containers in a designated, well-ventilated waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide the disposal service with a complete and accurate description of the waste.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes general guidelines for hazardous waste disposal based on common laboratory practices.
| Parameter | Guideline | Source |
| pH of Aqueous Waste | If in solution, do not neutralize unless it is part of a specific, approved laboratory procedure. | General Hazardous Waste Guidelines |
| Container Fill Level | Do not fill containers beyond 90% capacity to allow for expansion and prevent spills. | General Hazardous Waste Guidelines |
| Storage Time Limit | Follow institutional guidelines for the maximum storage time of hazardous waste (often 90-180 days). | Institutional EHS Policies |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde
Essential Safety and Handling Guide for 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound. Adherence to these protocols is vital for ensuring personal safety and regulatory compliance.
Hazard Identification and Safety Precautions
While specific hazard data for this compound is limited, related thiadiazole derivatives present known health risks.[1] It is prudent to handle this compound with the assumption that it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3]
Summary of Potential Hazards:
| Hazard Classification | Description | Precautionary Actions |
| Health Hazards | Harmful if swallowed.[1][2] | Do not eat, drink, or smoke when using this product.[1] Wash hands and skin thoroughly after handling.[1][3] |
| Causes skin irritation.[1][2][3] | Wear protective gloves and clothing.[1][3] | |
| Causes serious eye irritation.[1][3] | Wear eye and face protection.[1][3] | |
| May cause respiratory irritation.[1][3] | Avoid breathing dust or vapors; use only in a well-ventilated area.[1][3][4] | |
| Environmental Hazards | Potentially harmful to aquatic life.[1][3] | Avoid release to the environment and prevent entry into drains.[1][3] |
| Physical/Chemical Hazards | Thermal decomposition may release toxic gases like carbon oxides, nitrogen oxides, and sulfur oxides.[1][4] | Store away from excess heat and incompatible materials.[4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this chemical.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and irritation.[2][3][4] |
| Eye Protection | Safety glasses with side-shields or goggles.[4] | To protect against splashes and dust, preventing serious eye irritation.[3] |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust or vapors that may cause respiratory irritation.[2][4] |
Operational and Disposal Plans
Chemical Handling and Storage Workflow
The following diagram outlines the standard operating procedure for handling this compound from initial preparation to final disposal.
Caption: Workflow for handling this compound.
Step-by-Step Handling and Storage Procedures
-
Ventilation : Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][4]
-
Avoiding Contamination : Avoid contact with skin and eyes.[2] Do not breathe in dust or aerosols.[2]
-
Storage : Keep the container tightly closed in a dry and well-ventilated place.[2][4] Store locked up. The recommended storage temperature is -20°C, sealed away from moisture.[5]
Emergency Procedures
-
Spill Response :
-
Evacuate all non-essential personnel from the spill area.[1]
-
Ensure adequate ventilation.[1]
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[1][2]
-
For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]
-
Clean the affected area thoroughly with soap and water.[1]
-
Report the incident to the relevant environmental health and safety department.[1]
-
-
First Aid Measures :
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician immediately.[2][4]
-
Skin Contact : Immediately wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[2] Remove contaminated clothing and wash it before reuse.[2]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[2]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect any solid residue, contaminated wipes, and used PPE in a clearly labeled, sealed hazardous waste container.[1]
-
Liquid Waste : Collect solutions in a separate, labeled hazardous waste container for liquids.[1] Do not mix with incompatible waste streams.[1]
-
Disposal Route : Dispose of all waste through an approved hazardous waste disposal service, in accordance with all local, state, and federal regulations.[1]
Hierarchy of Controls for Chemical Safety
To ensure the highest level of safety, a hierarchical approach to risk mitigation should be implemented. Personal Protective Equipment (PPE) is the final line of defense.
Caption: Hierarchy of controls for mitigating chemical exposure risks.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂OS | [5] |
| Molecular Weight | 128.15 g/mol | [5] |
| CAS Number | 127108-66-1 | [5] |
| Purity | ≥97% | [5] |
| Topological Polar Surface Area (TPSA) | 42.85 Ų | [5] |
| logP | 0.65902 | [5] |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
